Gne-049
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N6O2/c1-17(36)33-9-5-24-23(16-33)27(31-35(24)20-6-10-37-11-7-20)34-8-3-4-18-12-21(19-14-30-32(2)15-19)22(26(28)29)13-25(18)34/h12-15,20,26H,3-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLECMNBTVASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of GNE-049
Introduction
This compound is a potent, selective, and cell-permeable small molecule inhibitor targeting the bromodomains (BRDs) of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2][3] These proteins are crucial regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.[1] Due to the overexpression and critical role of CBP/p300 in various malignancies, including prostate cancer, breast cancer, and hematologic cancers, this compound has emerged as a significant tool for research and a promising therapeutic candidate.[1][3][4] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the CBP and p300 bromodomains. The bromodomain is a protein module that functions as a "reader" of acetylated lysine (B10760008) residues (Kac) on histone tails and other proteins.[2] By binding to this acetyl-lysine binding pocket, this compound prevents CBP/p300 from recognizing and binding to acetylated chromatin marks.
This inhibition has two major downstream consequences:
-
Attenuation of HAT Activity: While this compound does not directly inhibit the HAT catalytic domain, its binding to the bromodomain allosterically impairs the histone acetyltransferase activity of CBP/p300.[5] This leads to a significant reduction in histone acetylation, particularly at histone H3 lysine 27 (H3K27ac), a key mark of active enhancers and promoters.[5][6] Studies have shown that the bromodomain's function is critical for H3K27ac deposition, especially at enhancers.[5]
-
Repression of Oncogenic Transcription: CBP/p300 are essential co-activators for numerous transcription factors that drive cancer cell proliferation and survival, such as the androgen receptor (AR), estrogen receptor (ER), and MYC.[1][4][7] By inhibiting the reader function and subsequent HAT activity of CBP/p300, this compound effectively blocks the assembly of the transcriptional machinery at the promoters and enhancers of key target genes, leading to their transcriptional repression.[3][7] For instance, this compound has been shown to repress the expression of AR target genes and the oncogene MYC in a dose-dependent manner.[1][7]
Notably, in the context of androgen receptor signaling, this compound does not disrupt the physical interaction between AR and p300, nor does it prevent their recruitment to chromatin. Instead, it specifically inhibits the co-activator function of p300, preventing the subsequent histone acetylation required for robust transcriptional activation.[7]
Quantitative Data
The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following table summarizes key quantitative metrics.
| Target/Assay | Metric | Value (nM) | Cell Line/System | Reference |
| CBP Bromodomain | IC50 | 1.1 | Biochemical Binding Assay (TR-FRET) | [2][3][7] |
| p300 Bromodomain | IC50 | 2.3 | Biochemical Binding Assay (TR-FRET) | [2][3][7] |
| BRD4(1) Bromodomain | IC50 | 4200 | Biochemical Binding Assay (TR-FRET) | [5][8] |
| Cellular Target Engagement | IC50 | 12 | BRET Cellular Assay | [7][8] |
| MYC Expression | EC50 | 14 | MV-4-11 (AML cells) | [1][3][7] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. BRET: Bioluminescence Resonance Energy Transfer.
The data clearly demonstrates that this compound is a highly potent inhibitor of CBP/p300 bromodomains with excellent selectivity (>3,800-fold) over other bromodomain-containing proteins like BRD4.[2]
Signaling Pathways and Visualizations
This compound impacts several critical oncogenic signaling pathways by targeting the ubiquitous co-activator function of CBP/p300.
Androgen Receptor (AR) Signaling Pathway in Prostate Cancer
In castration-resistant prostate cancer (CRPC), AR signaling remains a key driver of tumor growth. CBP/p300 are essential co-activators for AR. This compound inhibits the expression of AR target genes, thereby blocking androgen-stimulated cell proliferation.[7]
Caption: this compound inhibits AR signaling by blocking CBP/p300 co-activator function.
MYC-Dependent Proliferation Pathway
The MYC oncogene is a master regulator of cell proliferation and a downstream target of numerous signaling pathways. Its transcription is highly dependent on CBP/p300 activity. This compound effectively suppresses MYC expression, leading to anti-proliferative effects in various cancers.[1][3]
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 4. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
GNE-049: A Technical Guide to a Potent and Selective CBP/p300 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-049 is a potent and selective small-molecule inhibitor targeting the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] These co-activators are crucial regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery.[3] Dysregulation of CBP/p300 function is implicated in various diseases, notably cancer, making them attractive therapeutic targets.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, pharmacokinetic properties, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound exerts its effects by specifically binding to the bromodomain of CBP and p300.[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for localizing transcriptional complexes to active chromatin regions.[5] By inhibiting the CBP/p300 bromodomain, this compound disrupts the recruitment of these co-activators to target gene promoters and enhancers, thereby modulating the expression of key oncogenes and other disease-related genes. A notable consequence of this inhibition is the reduction of histone H3 lysine 27 acetylation (H3K27Ac), a hallmark of active enhancers and promoters.[1][6]
Signaling Pathways and Cellular Processes
CBP/p300 are integral components of multiple signaling pathways that are critical for cell proliferation, differentiation, and survival. This compound, by inhibiting CBP/p300, can modulate these pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CBP | TR-FRET | 1.1 | [1][2][7][8][9] |
| p300 | TR-FRET | 2.3 | [1][2][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 / IC50 (nM) | Reference |
| MV-4-11 | MYC Expression | MYC Protein Levels | 14 | [1][2] |
| HEK293 | BRET | Cellular Target Engagement | 12 | [1][8][9] |
| LNCaP | Cell Viability | CellTiter-Glo | ~650 - 1900 | [2] |
| VCaP | Cell Viability | CellTiter-Glo | ~650 - 1900 | [2] |
| 22RV1 | Cell Viability | CellTiter-Glo | ~650 - 1900 | [2] |
Table 3: Selectivity Profile of this compound
| Bromodomain | IC50 (nM) | Selectivity vs. CBP | Reference |
| BRD4(1) | 4200 | ~3800-fold | [7][8][9] |
Table 4: In Vivo Efficacy of this compound in a Prostate Cancer PDX Model (TM00298)
| Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Duration (days) | Reference |
| This compound | 30 mg/kg, oral, twice daily | 55 | 18 | [1] |
| Enzalutamide | 10 mg/kg, oral, once daily | 21 | 18 | [1] |
Table 5: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dose and Route | Reference |
| Dosing Vehicle | 0.5% w/v methylcellulose, 0.2% w/v Tween 80 | 30 mg/kg, oral | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the biochemical potency of this compound in inhibiting the binding of a biotinylated ligand to the recombinant His-tagged bromodomains of CBP and p300.
-
Principle: The assay measures the competition between the test compound (this compound) and a biotinylated small-molecule ligand for binding to the bromodomain. Binding of the biotinylated ligand to the europium-labeled anti-His antibody-bound bromodomain brings a streptavidin-allophycocyanin (APC) conjugate in close proximity, resulting in a FRET signal. This compound disrupts this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Recombinant His-tagged CBP or p300 bromodomain is incubated with a biotinylated ligand and a europium-labeled anti-His antibody.
-
Streptavidin-APC is added to the mixture.
-
Serial dilutions of this compound are added to the assay plate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assays
Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay measures the cellular engagement of this compound with the CBP bromodomain in live cells.
-
Principle: The assay quantifies the disruption of the interaction between a CBP-luciferase fusion protein and a tagged histone H3 construct by this compound. When the two fusion proteins interact, energy is transferred from the luciferase to the fluorescent tag on the histone, generating a BRET signal. This compound binding to the CBP bromodomain prevents this interaction, leading to a reduction in the BRET signal.
-
Protocol:
-
HEK293 cells are co-transfected with plasmids encoding a CBP-luciferase fusion protein and a tagged histone H3 construct.
-
Transfected cells are plated in a 96-well plate.
-
Cells are treated with a serial dilution of this compound.
-
The luciferase substrate is added to the wells.
-
The BRET signal is measured using a plate reader capable of detecting both the luciferase and fluorescent tag emissions.
-
IC50 values are determined from the dose-response curve.[1]
-
Cell Viability Assay (CellTiter-Glo®)
This assay is used to assess the effect of this compound on the viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Protocol:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22RV1) are seeded in 96-well plates.[1]
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 6 days).[1]
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence is measured using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[1]
-
Quantitative PCR (qPCR) for Androgen Receptor (AR) Target Genes
This method is used to quantify the effect of this compound on the expression of AR target genes.
-
Principle: qPCR measures the amount of a specific mRNA transcript in a sample. By comparing the mRNA levels of AR target genes in this compound-treated versus control cells, the inhibitory effect of the compound on AR signaling can be determined.
-
Protocol:
-
Prostate cancer cells are treated with this compound for a defined period.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for AR target genes (e.g., KLK3, TMPRSS2, FKBP5, MYC).[1]
-
Gene expression levels are normalized to a housekeeping gene (e.g., ACTB).
-
The relative fold change in gene expression is calculated using the ΔΔCt method.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27Ac
This technique is used to identify the genomic regions where this compound affects H3K27 acetylation.
-
Principle: ChIP-seq combines chromatin immunoprecipitation with high-throughput sequencing to identify the binding sites of DNA-associated proteins. In this context, it is used to map the genome-wide distribution of the H3K27Ac mark.
-
Protocol:
-
Prostate cancer cells are treated with this compound or vehicle.
-
Cells are cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.
-
Chromatin is sheared into small fragments.
-
An antibody specific for H3K27Ac is used to immunoprecipitate the chromatin fragments carrying this modification.[1]
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is sequenced, and the reads are mapped to the genome to identify regions of H3K27Ac enrichment.
-
Changes in H3K27Ac peak intensity between this compound-treated and control samples are analyzed.[1]
-
In Vivo Studies
Patient-Derived Xenograft (PDX) Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a setting that more closely recapitulates human tumor biology.
-
Principle: Tumor fragments from a patient are implanted into immunodeficient mice. Once the tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.
-
Protocol:
-
Tumor fragments from a prostate cancer patient are subcutaneously implanted into immunodeficient mice (e.g., SCID.Beige).[1]
-
Tumors are allowed to grow to a specific size (e.g., 150-350 mm³).[1]
-
Mice are randomized into treatment groups (e.g., vehicle, this compound, enzalutamide).
-
This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[1]
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., qPCR for AR target genes).[1]
-
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and experimental evaluation.
References
- 1. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GNE-493 inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. H3K27ac HiChIP in prostate cell lines identifies risk genes for prostate cancer susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
GNE-049: A Technical Guide to its Selectivity Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-049 is a potent and highly selective small-molecule inhibitor targeting the bromodomains (BRDs) of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are crucial epigenetic regulators, functioning as histone acetyltransferases (HATs) that play a pivotal role in controlling gene expression. The bromodomain of CBP/p300 recognizes acetylated lysine (B10760008) residues on histones and other proteins, a key step in the recruitment of the transcriptional machinery to specific gene loci. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This compound was developed by Genentech as a chemical probe to investigate the therapeutic potential of CBP/p300 bromodomain inhibition. This document provides a comprehensive technical overview of its selectivity, mechanism of action, and the experimental protocols used for its characterization.
Quantitative Selectivity Profile
This compound demonstrates exceptional potency for the bromodomains of CBP and p300, coupled with remarkable selectivity against other bromodomain-containing proteins, including those in the BET (Bromodomain and Extra-Terminal domain) family.
Biochemical Potency
The inhibitory activity of this compound against CBP and p300 was determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its nanomolar potency.
| Target | IC50 (nM) | Reference |
| CBP | 1.1 | [1][2] |
| p300 | 2.3 | [1][2] |
Cellular Potency
The engagement of this compound with its target in a cellular context was confirmed using a Bioluminescence Resonance Energy Transfer (BRET) assay.
| Assay | IC50 (nM) | Cell Line | Reference |
| Cellular BRET | 12 | MV-4-11 | [1] |
Bromodomain Selectivity Panel
This compound was profiled against a wide panel of human bromodomains using the BROMOscan® platform. The results underscore its exquisite selectivity for CBP/p300. A key finding is its greater than 3,850-fold selectivity over the BRD4 bromodomain, a representative member of the BET family.[1]
| Bromodomain Target | IC50 (nM) | Fold Selectivity vs. CBP | Reference |
| CBP | 1.1 | 1 | [1] |
| p300 | 2.3 | ~2 | [1] |
| BRD4 | 4,240 | >3,850 | [1] |
| Other BRDs | Generally high nM to µM | Data available in primary literature | [1] |
Note: The comprehensive BROMOscan® data can be found in the supplementary materials of the primary publication by Jin et al., 2017.[1]
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains. This prevents the "reading" of acetylated histone marks, which is a critical step for CBP/p300 to exert its co-activator function and histone acetyltransferase (HAT) activity at specific genomic locations, particularly enhancers. The downstream consequence is a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark associated with active enhancers. This leads to the transcriptional repression of oncogenes critically dependent on CBP/p300 activity, such as MYC and androgen receptor (AR) target genes.[2][3][4]
Experimental Protocols
The characterization of this compound involves a hierarchy of assays, from direct biochemical measurements of target engagement to cellular assays assessing downstream functional consequences.
Biochemical Bromodomain-Binding Assay (e.g., AlphaScreen)
This assay quantitatively measures the ability of a compound to disrupt the interaction between a bromodomain and its acetylated lysine ligand.
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) or similar proximity-based technologies like TR-FRET are commonly used. A biotinylated histone peptide containing an acetylated lysine is bound to streptavidin-coated Donor beads, and a GST-tagged bromodomain protein is bound to anti-GST-coated Acceptor beads. When in close proximity, excitation of the Donor bead results in energy transfer to the Acceptor bead, producing a signal. An inhibitor disrupts the peptide-bromodomain interaction, separating the beads and causing a loss of signal.
General Protocol:
-
Reagent Preparation: Recombinant GST-tagged CBP or p300 bromodomain, biotinylated acetylated histone H3 or H4 peptide, streptavidin-Donor beads, and anti-GST Acceptor beads are prepared in assay buffer.
-
Compound Dispensing: this compound is serially diluted and dispensed into a microplate.
-
Incubation: The bromodomain protein and the histone peptide are added to the plate and incubated with the compound.
-
Bead Addition: AlphaScreen beads are added, and the plate is incubated in the dark.
-
Signal Detection: The plate is read on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cellular Target Engagement Assay (NanoBRET)
This assay measures the binding of a compound to its target protein within living cells.
Principle: The target protein (e.g., CBP) is fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the target's active site is added to the cells. In the absence of a competitive inhibitor, the tracer binds to the target, bringing it close to the NanoLuc® donor and generating a BRET signal. A competitive inhibitor like this compound displaces the tracer, decreasing the BRET signal in a dose-dependent manner.
General Protocol:
-
Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a vector expressing the CBP-NanoLuc® fusion protein.
-
Cell Plating: Transfected cells are plated into a white, 96-well assay plate.
-
Compound Addition: Serially diluted this compound is added to the cells.
-
Tracer Addition: A cell-permeable fluorescent tracer is added.
-
Substrate Addition: A NanoBRET™ Nano-Glo® substrate is added to generate the luminescent signal.
-
Signal Detection: The plate is immediately read on a luminometer capable of simultaneously measuring filtered donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission signals.
-
Data Analysis: The BRET ratio (acceptor signal / donor signal) is calculated and plotted against the compound concentration to determine the cellular IC50.
Cellular Functional Assays
These assays measure the downstream biological consequences of this compound treatment.
-
Gene Expression Analysis (RT-qPCR): Measures changes in the mRNA levels of target genes. For this compound, this typically involves measuring the downregulation of MYC in hematological cancer cell lines (e.g., MV-4-11) or AR-responsive genes like KLK3 and TMPRSS2 in prostate cancer cells (e.g., LNCaP).[2]
-
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®): Assesses the impact of the compound on cancer cell growth over several days. This compound has been shown to reduce the proliferation of androgen receptor-positive prostate cancer cell lines.[3]
-
Western Blot: Used to measure changes in protein levels, such as the downregulation of c-Myc or the reduction of histone marks like H3K27ac.[3][5]
Conclusion
This compound is a powerful research tool characterized by its potent, sub-nanomolar inhibition of the CBP and p300 bromodomains and its exceptional selectivity against other bromodomain families. Its well-defined mechanism of action, involving the direct blockade of acetyl-lysine recognition and subsequent repression of key oncogenic transcriptional programs, provides a clear rationale for its anti-proliferative effects in specific cancer contexts. The robust suite of biochemical and cellular assays used in its characterization provides a clear framework for the evaluation of future CBP/p300-targeted therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-049: A Technical Guide to a Potent CBP/p300 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-049 is a potent and selective small-molecule inhibitor targeting the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this compound effectively disrupts the recruitment of CBP/p300 to acetylated histones and other acetylated proteins, thereby downregulating the transcription of key oncogenes. This guide provides an in-depth technical overview of the function, mechanism of action, and preclinical evaluation of this compound, with a focus on its application in oncology research. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the CBP and p300 bromodomains. These bromodomains are critical "reader" modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is a key step in the recruitment of the CBP/p300 coactivator complex to chromatin, leading to histone acetylation and transcriptional activation of target genes. This compound, by occupying the acetyl-lysine binding pocket, prevents this recognition and recruitment process. The primary downstream effect of this compound is the suppression of gene transcription that is dependent on CBP/p300 coactivation. This has been shown to be particularly effective in cancers driven by nuclear hormone receptors, such as the Androgen Receptor (AR) in prostate cancer and the Estrogen Receptor (ER) in breast cancer, as well as cancers with dysregulated oncogenes like MYC.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical efficacy of this compound across various cancer cell lines and in vivo models.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50/EC50 (nM) | Reference |
| Biochemical Bromodomain-Binding Assay | CBP | - | 1.1 | [1] |
| Biochemical Bromodomain-Binding Assay | p300 | - | 2.3 | [1] |
| BRET Cellular Assay | CBP Engagement | HEK293 | 12 | [1] |
| MYC Expression Inhibition | MYC | MV-4-11 | 14 | [1] |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | Assay Type | IC50 (µM) | Reference |
| LNCaP | AR-positive | CellTiter-Glo | ~1 | [1] |
| VCaP | AR-positive | CellTiter-Glo | ~1 | [1] |
| 22Rv1 | AR-positive (expresses AR-V7) | CellTiter-Glo | ~1 | [1] |
| PC-3 | AR-negative | CellTiter-Glo | >10 | [1] |
| DU145 | AR-negative | CellTiter-Glo | >10 | [1] |
Table 3: In Vivo Efficacy of this compound in Prostate Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| TM00298 | This compound (30 mg/kg) | Twice daily, oral | 55 | [2] |
| TM00298 | Enzalutamide | Once daily, oral | 21 | [2] |
| LuCaP-77 | This compound (30 mg/kg) | Twice daily, oral | 86 | [1] |
| LuCaP-96.1 | This compound (30 mg/kg) | Twice daily, oral | 75 | [1] |
| LuCAP-35V | This compound (30 mg/kg) | Twice daily, oral | 91 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits Androgen Receptor (AR) signaling by blocking CBP/p300 bromodomain function.
Caption: this compound disrupts Estrogen Receptor (ER) signaling via CBP/p300 bromodomain inhibition.
Experimental Workflows
The following diagrams outline the workflows for key experiments used to characterize this compound.
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Experimental Protocols
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for CBP/p300 Bromodomain Inhibition
This assay quantitatively measures the ability of this compound to inhibit the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged CBP or p300 bromodomain
-
Biotinylated peptide corresponding to an acetylated histone tail (e.g., H4K16ac)
-
Europium (Eu3+)-labeled anti-GST antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add this compound or vehicle (DMSO) to the appropriate wells.
-
Add recombinant CBP or p300 bromodomain to all wells.
-
Add the biotinylated acetylated histone peptide to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a detection mix containing Eu3+-labeled anti-GST antibody and SA-APC in assay buffer.
-
Add the detection mix to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Eu3+ donor) and 665 nm (APC acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) for each well.
-
Plot the TR-FRET ratio against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for the desired treatment period (e.g., 72-96 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luminescence signal of treated wells to the vehicle-treated control wells and plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.[3][4][5][6][7]
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as AR, ER, and histone marks, in cell lysates following treatment with this compound.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-ER, anti-H3K27ac, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).[8][9][10]
Chromatin Immunoprecipitation (ChIP)-Sequencing
ChIP-seq is used to identify the genome-wide binding sites of proteins of interest, such as AR, ER, or specific histone modifications like H3K27ac, and to assess the impact of this compound on their localization.
Materials:
-
This compound-treated and control cells
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
ChIP-grade antibodies (e.g., anti-AR, anti-ER, anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
-
Next-generation sequencer
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitate the protein-DNA complexes using a specific antibody and magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Align the sequencing reads to the reference genome and perform peak calling to identify binding sites.
-
Compare the ChIP-seq profiles between this compound-treated and control samples to identify changes in protein binding or histone modification.[11][12][13][14]
In Vivo Patient-Derived Xenograft (PDX) Studies
PDX models are used to evaluate the anti-tumor efficacy of this compound in a more clinically relevant setting.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Patient-derived prostate cancer tissue
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Implant small fragments of patient-derived tumor tissue subcutaneously into the flanks of immunocompromised mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 150-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg, twice daily) or vehicle control via oral gavage.
-
Measure tumor volume with calipers and monitor mouse body weight regularly (e.g., twice a week).
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.[1][2][15][16]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets the epigenetic regulation of gene expression through the inhibition of CBP/p300 bromodomains. Its potent and selective activity against cancers driven by aberrant transcriptional programs, particularly in prostate and breast cancer, has been demonstrated in preclinical models. The detailed methodologies and data presented in this guide are intended to support further research into the therapeutic potential of this compound and other CBP/p300 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Acetylated histone variant H2A.Z is involved in the activation of neo-enhancers in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrative epigenetic taxonomy of primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-049: A Technical Overview of its Role in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains (BRDs) of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These co-activators are crucial for regulating the expression of key oncogenes, such as MYC and hormone receptors, by modulating chromatin structure through their intrinsic histone acetyltransferase (HAT) activity. This compound exerts its effects by binding to the CBP/p300 bromodomains, which are responsible for "reading" acetylated lysine (B10760008) marks on histones and other proteins. This inhibition disrupts the normal function of CBP/p300, leading to a reduction in histone acetylation, particularly H3K27ac at enhancer regions, and subsequent repression of target gene transcription. This document provides a detailed examination of the mechanism of action of this compound, its impact on critical signaling pathways, quantitative performance data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of CBP/p300 Bromodomain Function
CBP and p300 are essential transcriptional co-activators that integrate numerous signaling pathways to regulate gene expression. A key feature of their function is the interplay between their histone acetyltransferase (HAT) domain, which "writes" acetylation marks, and their bromodomain (BRD), which "reads" these marks. The BRD recognizes and binds to acetylated lysine residues, a critical step for anchoring the CBP/p300 complex to chromatin and facilitating the acetylation of histones, which in turn creates a more open chromatin structure permissive for transcription.[1]
This compound functions by competitively binding to the hydrophobic pocket of the CBP/p300 bromodomains. This action prevents the recognition of acetylated histones, thereby inhibiting a crucial step in the transcriptional activation process. While this compound does not directly inhibit the HAT catalytic domain, its binding to the bromodomain has been shown to allosterically impair CBP/p300's HAT activity, particularly at enhancer regions.[2] This leads to a significant, dose-dependent reduction in histone H3 Lysine 27 acetylation (H3K27ac), a hallmark of active enhancers, and consequently suppresses the transcription of target oncogenes.[2][3]
Caption: this compound inhibits CBP/p300 by blocking the bromodomain.
Quantitative Inhibitory Activity and Selectivity
This compound is a highly potent inhibitor of the CBP and p300 bromodomains with excellent selectivity over other bromodomain-containing proteins, such as BRD4.[1][2] This high selectivity minimizes off-target effects, making it a valuable tool for specifically probing CBP/p300 function.
| Target | Assay Type | Value | Reference |
| CBP Bromodomain | Biochemical Binding (IC₅₀) | 1.1 nM | [1][2][3][4] |
| p300 Bromodomain | Biochemical Binding (IC₅₀) | 2.3 nM | [1][2][3][4] |
| BRD4 Bromodomain | Biochemical Binding (IC₅₀) | 4240 nM | [2] |
| MYC Expression | Cellular Assay (EC₅₀) in MV-4-11 cells | 14 nM | [3][4][5] |
Table 1: Summary of this compound inhibitory concentrations.
Impact on Oncogenic Gene Transcription Programs
This compound has demonstrated significant efficacy in repressing gene transcription programs driven by key oncogenes that are dependent on CBP/p300 co-activation.
Androgen Receptor (AR) Signaling in Prostate Cancer
In castration-resistant prostate cancer (CRPC), androgen receptor (AR) signaling often remains active. This compound effectively represses the expression of AR target genes in a dose-dependent manner without affecting the overall levels of the AR protein itself.[1][3][5] It blocks the androgen-induced expression of genes like KLK3 (encoding PSA), TMPRSS2, and FKBP5.[6] This suggests that the CBP/p300 bromodomain is essential for the co-activator function for AR.[3] Treatment with this compound leads to a marked reduction in H3K27ac at AR binding sites on chromatin.[3]
Estrogen Receptor (ER) Signaling in Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, CBP/p300 are critical co-activators for ERα. This compound has been shown to downregulate ER protein levels and attenuate the estrogen-induced expression of critical target genes like c-Myc and Cyclin D1.[7][8] It also reduces the expression of the canonical ER target gene GREB1.[7] This inhibition of ER-mediated transcription leads to the suppression of proliferation in ER+ breast cancer cell lines.[7][8]
MYC-Dependent Transcription
The oncogene MYC is a master regulator of cell proliferation, and its expression is highly dependent on CBP/p300 activity. This compound potently inhibits MYC expression in various cancer models, including acute myeloid leukemia and prostate cancer.[4][5]
Caption: Logical flow from this compound binding to cellular effect.
Key Experimental Protocols
The characterization of this compound's role in gene transcription relies on a suite of established molecular and cellular biology techniques.
Biochemical Bromodomain Binding Assay
-
Objective: To determine the in vitro potency (IC₅₀) of this compound against isolated bromodomain proteins.
-
Methodology: These assays are typically competitive binding assays. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
A biotinylated histone peptide containing an acetylated lysine residue is bound to a streptavidin-europium conjugate.
-
A GST-tagged bromodomain protein is bound to an anti-GST antibody conjugated to an allophycocyanin (APC) acceptor.
-
In the absence of an inhibitor, the bromodomain binds the acetylated peptide, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal.
-
This compound is titrated into the reaction, competing with the histone peptide for binding to the bromodomain.
-
The displacement of the peptide results in a loss of FRET signal, which is measured to calculate the IC₅₀ value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To map the genome-wide changes in histone modifications (e.g., H3K27ac) or transcription factor binding following this compound treatment.
-
Methodology:
-
Cross-linking: Cells (e.g., prostate cancer cell lines) are treated with DMSO (vehicle) or this compound for a specified time. Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target of interest (e.g., anti-H3K27ac antibody). The antibody-protein-DNA complexes are captured using magnetic beads.
-
Wash and Elution: Non-specific binding is removed through a series of stringent washes. The bound complexes are then eluted.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the solution.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. The resulting sequence reads are aligned to a reference genome to identify regions of enrichment.
-
Data Analysis: Peak calling algorithms are used to identify regions with a statistically significant enrichment of H3K27ac. Differential binding analysis is performed to compare the this compound-treated samples to the control samples.[3][9]
-
Caption: General workflow for a ChIP-seq experiment.
Gene Expression Analysis (RT-qPCR and RNA-Seq)
-
Objective: To quantify the changes in mRNA levels of specific target genes or on a global scale after this compound treatment.
-
Methodology:
-
Cell Treatment: Cancer cell lines are treated with varying concentrations of this compound or a vehicle control for a defined period.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent or column-based kits).
-
Reverse Transcription (for RT-qPCR): The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to target genes (e.g., KLK3, MYC) and a housekeeping gene for normalization. The relative change in gene expression is calculated using the ΔΔCt method.[3]
-
Library Preparation (for RNA-Seq): For global analysis, RNA integrity is assessed, and sequencing libraries are prepared, typically involving poly(A) selection or ribosomal RNA depletion.
-
Sequencing and Analysis: The libraries are sequenced, and the reads are aligned to a reference transcriptome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by this compound treatment.[7][9]
-
Conclusion
This compound is a powerful chemical probe and a promising therapeutic candidate that targets a fundamental mechanism of gene regulation. By selectively inhibiting the bromodomains of the master co-activators CBP and p300, it effectively disrupts the transcriptional programs that drive the proliferation and survival of various cancer types, including those dependent on androgen receptor, estrogen receptor, and MYC signaling. Its mechanism of action, centered on the allosteric inhibition of HAT activity at enhancers and the subsequent reduction of H3K27ac, provides a clear rationale for its anti-tumor effects. The detailed experimental methodologies outlined herein form the basis for its preclinical characterization and offer a template for further investigation into the therapeutic potential of CBP/p300 bromodomain inhibition.
References
- 1. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 7. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-049 in Prostate Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on GNE-049, a potent and selective inhibitor of the CBP/p300 bromodomains, in the context of prostate cancer. This document details the mechanism of action, quantitative preclinical efficacy data, and comprehensive experimental protocols for key assays cited in the research.
Core Concepts: Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] In prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway is a critical driver of tumor growth and survival.[3][4] The transcriptional activity of AR is dependent on the recruitment of co-activators, including CBP and p300, which possess histone acetyltransferase (HAT) activity.[5] This HAT activity leads to the acetylation of histone tails, such as H3K27, resulting in a more open chromatin structure that facilitates the transcription of AR target genes.[1][2]
This compound selectively binds to the bromodomains of CBP and p300, preventing them from recognizing acetylated lysine (B10760008) residues on histones.[1][2] While this compound does not disrupt the interaction between AR and p300, it inhibits the co-activator function of p300, leading to a reduction in histone acetylation and the subsequent suppression of AR target gene transcription.[1] This ultimately results in decreased proliferation of AR-expressing prostate cancer cells.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
GNE-049 in Breast Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the preclinical activity of GNE-049, a potent and selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, within the context of breast cancer research. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo models, and outlines the experimental protocols used to generate these findings.
Introduction: Targeting Epigenetic Co-activators in Breast Cancer
Estrogen receptor-positive (ER+) breast cancer, accounting for approximately 80% of all cases, is driven by the transcriptional activity of the Estrogen Receptor Alpha (ERα).[1] Endocrine therapies targeting ER are standard-of-care, but resistance is a significant clinical challenge.[1][2] This has spurred investigation into novel therapeutic strategies, including the targeting of critical co-activators of ER signaling.
CBP and p300 are highly homologous histone acetyltransferases (HATs) that function as essential transcriptional co-activators for numerous transcription factors, including ERα.[1][3] By acetylating histone tails (notably H3K27), CBP/p300 helps create an open chromatin state at the enhancers of ER target genes, facilitating transcription of oncogenes like MYC and CCND1 (Cyclin D1) that drive cell cycle progression.[1][2][4] this compound is a potent inhibitor targeting the bromodomain (BD) of CBP/p300, a protein module that recognizes acetylated lysines and is crucial for the co-activator function of these proteins.[1][3]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects in ER+ breast cancer models by disrupting the ERα signaling axis at the epigenetic level. As a CBP/p300 bromodomain inhibitor, it does not block the catalytic HAT domain directly but interferes with the bromodomain's function, which is implicated in regulating HAT activity and tethering the complex to acetylated chromatin.[3]
The primary mechanism involves the following steps:
-
Inhibition of CBP/p300 Function: this compound binds with high affinity to the bromodomains of CBP and p300, preventing their proper function as ERα co-activators.[1][3]
-
Suppression of ER-Mediated Transcription: By inhibiting CBP/p300, this compound attenuates the expression of estrogen-regulated genes.[1] This includes a global suppression of the ER gene network.
-
Reduced Histone Acetylation: The inhibitory action leads to decreased levels of Histone H3 Lysine 27 acetylation (H3K27ac) at the enhancer regions of critical ER target genes.[3][4]
-
Downregulation of Oncogenes: Consequently, the expression of key oncogenes responsible for estrogen-induced cell cycle progression, such as c-Myc and Cyclin D1, is significantly attenuated.[1][2]
-
ERα Destabilization: Treatment with this compound also leads to a potent downregulation of ERα protein levels in ER+ breast cancer cell lines, further crippling the oncogenic signaling pathway.[1]
-
Induction of Senescence: Long-term treatment with this compound results in marked growth inhibition by inducing a state of cellular senescence.[1][2][5]
Quantitative Data Presentation
The preclinical efficacy of this compound has been quantified through various biochemical and cell-based assays.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Assay | Value | Selectivity | Reference |
|---|---|---|---|---|
| IC₅₀ | CBP Bromodomain | 1.1 nM | >3800-fold vs. BRD4 | [3][4][6] |
| IC₅₀ | p300 Bromodomain | 2.3 nM | [3][4][6] | |
| IC₅₀ | BRD4 Bromodomain | 4240 nM | [3] |
| EC₅₀ | MYC Expression (Leukemia cells) | 14 nM | |[4] |
Table 2: In Vitro Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | Subtype | Assay | Concentration | Key Findings | Reference |
|---|---|---|---|---|---|
| MCF-7 | Luminal A | Immunoblot | Dose-dependent | Attenuated E2-induced c-Myc; downregulated ERα protein. | [1] |
| RT-qPCR | 250 nM | Repressed E2-induced MYC mRNA expression. | [1] | ||
| Proliferation | Dose-dependent | Marked long-term growth inhibition after 8 days. | [1][5] | ||
| T-47D | Luminal A | Immunoblot | Dose-dependent | Attenuated E2-induced c-Myc & Cyclin D1; downregulated ERα. | [1] |
| Colony Formation | Dose-dependent | Potently suppressed colony formation. | [5] | ||
| BT-474 | Luminal B | Immunoblot | Dose-dependent | Attenuated E2-induced c-Myc & Cyclin D1; downregulated ERα. | [1] |
| | | Proliferation | Dose-dependent | Blocked cell proliferation after 8 days. |[5] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models Note: In vivo data for this compound in breast cancer models is limited, as the compound is noted to have poor pharmaceutical properties.[1] The data below from castration-resistant prostate cancer (CRPC) patient-derived xenograft (PDX) models is presented as a proof-of-concept for the in vivo potential of CBP/p300 bromodomain inhibition.
| Model Type | Tumor Model | Treatment | Duration | Tumor Growth Inhibition (TGI) | Reference |
| PDX (CRPC) | TM00298 | This compound (oral, BID) | 18 days | 55% | [6][7] |
| PDX (CRPC) | LuCaP-77 | This compound (single agent) | 21 days | 86% | [6] |
| PDX (CRPC) | LuCaP-96.1 | This compound (single agent) | 21 days | 75% | [6] |
| PDX (CRPC) | LuCaP-35V | This compound (single agent) | 21 days | 91% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
4.1 Cell Culture and Hormone Treatment
-
Cell Lines: ER+ breast cancer cell lines MCF-7, T-47D, and BT-474 were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Hormone Deprivation/Stimulation: For experiments assessing estrogen-induced effects, cells were cultured in phenol (B47542) red-free media supplemented with 5-10% charcoal-stripped serum (CSS) for at least 48-72 hours to deplete endogenous hormones.[1][6] Cells were then stimulated with 17β-estradiol (E2) in the presence or absence of this compound.
4.2 Immunoblotting
-
Cell Lysis: After treatment with this compound and/or E2 for the specified duration (e.g., 24 hours), cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated overnight at 4°C with primary antibodies against ERα, c-Myc, Cyclin D1, GREB1, or a loading control (e.g., β-actin).
-
Detection: Membranes were washed and incubated with HRP-conjugated secondary antibodies. Signal was detected using an enhanced chemiluminescence (ECL) substrate.[1]
4.3 Long-Term Growth and Colony Formation Assays
-
Proliferation Assay: Cells were seeded in multi-well plates and treated with various concentrations of this compound or DMSO control. Media and compounds were refreshed every 2-3 days. After a prolonged period (e.g., 8 days), cells were trypsinized and counted using an automated cell counter.[5]
-
Colony Formation Assay: Cells were seeded at a low density (e.g., 500-1000 cells/well in a 6-well plate) and allowed to adhere. They were then treated with this compound or DMSO. After 10-14 days, colonies were fixed with methanol (B129727) and stained with crystal violet for visualization and quantification.
4.4 Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA was isolated from treated cells using an RNA purification kit (e.g., RNeasy Kit) following the manufacturer's protocol.
-
cDNA Synthesis: 1-2 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR: qPCR was performed using a real-time PCR system with SYBR Green master mix and primers specific for target genes (MYC, CCND1, GREB1) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
4.5 In Vivo Patient-Derived Xenograft (PDX) Protocol (Adapted from Prostate Cancer Studies)
-
Model Establishment: Patient-derived tumor fragments were subcutaneously implanted into castrated male immunodeficient mice (e.g., NSG mice).[6]
-
Treatment Initiation: Once tumors reached a specified volume (e.g., 150-200 mm³), mice were randomized into treatment groups (Vehicle, this compound).
-
Drug Administration: this compound was formulated for oral gavage and administered twice daily (BID).[7]
-
Efficacy Assessment: Tumor volume was measured 2-3 times per week using digital calipers (Volume = Length × Width² / 2). Body weight was monitored as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., qPCR for target gene expression). Tumor Growth Inhibition (TGI) was calculated relative to the vehicle control group.[6]
Conclusion and Future Directions
Preclinical data robustly demonstrate that this compound is a potent inhibitor of ER+ breast cancer cell growth.[1][5] By targeting the CBP/p300 bromodomains, it effectively suppresses the ERα transcriptional program, downregulates key oncogenic drivers, and induces senescence.[1][2]
Despite its potent in vitro and in vivo activity, this compound has been noted for poor pharmaceutical properties, which may limit its clinical translation.[1] However, these findings provide a strong preclinical proof-of-concept that CBP/p300 is a promising therapeutic target in ER+ breast cancer. Future research is focused on developing structural analogs with improved drug-like properties. For instance, GNE-781, another CBP/p300 BD inhibitor, maintains high potency but is less brain-penetrant, potentially offering a safer profile for future in vivo and clinical investigations.[1] The exploration of these next-generation inhibitors, potentially in combination with standard-of-care endocrine therapies or CDK4/6 inhibitors, represents a promising path forward for treating resistant ER+ breast cancer.
References
- 1. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
GNE-049 and its Impact on MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are master transcriptional regulators that are frequently deregulated in a wide variety of human cancers. Their role in driving cellular proliferation, growth, and metabolism makes them a critical target for therapeutic intervention. However, the "undruggable" nature of the MYC protein has led researchers to explore indirect strategies to modulate its expression and activity. One such promising approach is the targeting of epigenetic co-activators that are essential for MYC transcription. This technical guide provides an in-depth overview of GNE-049, a potent and selective small molecule inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. We will explore the mechanism of action of this compound, its specific effects on MYC expression, and the experimental methodologies used to characterize this interaction.
Mechanism of Action: this compound as a CBP/p300 Bromodomain Inhibitor
CBP and p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and transcription factor activity. The bromodomain of CBP/p300 is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key step in the recruitment of the HAT machinery to specific gene loci.
This compound is a potent and selective inhibitor that targets the bromodomains of both CBP and p300.[1] By occupying the acetyl-lysine binding pocket of the bromodomain, this compound prevents the "reading" of the epigenetic landscape and the subsequent recruitment of CBP/p300 to chromatin. This leads to a reduction in histone acetylation at the promoters and enhancers of target genes, ultimately resulting in the downregulation of their transcription. One of the key oncogenes regulated by this mechanism is MYC.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 / EC50 (nmol/L) | Cell Line | Reference |
| CBP Bromodomain | Biochemical Binding Assay | 1.1 | - | [2] |
| p300 Bromodomain | Biochemical Binding Assay | 2.3 | - | [2] |
| CBP Engagement | BRET Cellular Assay | 12 | HEK293 | [2] |
| MYC Expression | Cellular Assay | 14 | MV-4-11 | [2] |
Table 1: Potency and Cellular Activity of this compound
Signaling Pathway of this compound-Mediated MYC Repression
The inhibition of MYC expression by this compound is a direct consequence of its mechanism of action on CBP/p300. In many cancers, MYC transcription is driven by super-enhancers, which are clusters of enhancer elements that are densely occupied by transcription factors and co-activators, including CBP/p300. By inhibiting the bromodomain of CBP/p300, this compound prevents the maintenance of an active chromatin state at these super-enhancers, leading to a rapid and potent downregulation of MYC transcription.
Caption: this compound inhibits the CBP/p300 bromodomain, preventing histone acetylation and MYC gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on MYC expression.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[3][4][5]
Materials:
-
Cancer cell lines (e.g., MV-4-11, LNCaP, MCF-7)
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for MYC Expression
qPCR is used to measure the relative levels of MYC mRNA in cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
Human MYC Primer Sequences (Example): [1][6][7][8][9]
-
Forward Primer: 5'-TAC CCT CTC AAC GAC AGC AG-3'
-
Reverse Primer: 5'-TCT TGA CAT TCT CCT CGG TG-3'
Protocol:
-
Lyse cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC expression, normalized to the housekeeping gene.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of CBP/p300 and to assess changes in histone acetylation at the MYC locus upon this compound treatment.[10][11]
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
Antibodies against CBP, p300, or specific histone modifications (e.g., H3K27ac)
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
DNA purification kit
-
Next-generation sequencing platform
Protocol (Abbreviated):
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (typically 200-500 bp) using sonication.
-
Immunoprecipitate the chromatin with an antibody specific to the protein of interest (e.g., CBP, p300, H3K27ac).
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched genomic regions, such as the MYC promoter and enhancer regions.
Experimental and Analysis Workflows
The following diagrams illustrate the typical workflows for the experiments described above.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Conclusion
This compound is a potent and selective inhibitor of the CBP/p300 bromodomains that effectively downregulates MYC expression in various cancer models. Its mechanism of action, which involves the epigenetic silencing of MYC transcription, represents a promising therapeutic strategy for MYC-driven malignancies. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the clinical potential of this compound and other CBP/p300 inhibitors is warranted.
References
- 1. biocat.com [biocat.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.au]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. sinobiological.com [sinobiological.com]
- 7. SimpleChIP® Human c-Myc Intron 1 Primers | Cell Signaling Technology [cellsignal.com]
- 8. origene.com [origene.com]
- 9. academic.oup.com [academic.oup.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
GNE-049: A Potent CBP/p300 Bromodomain Inhibitor and its Impact on Histone Acetylation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-049, a highly potent and selective small-molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300. It delves into the core mechanism of this compound's action on histone acetylation, supported by quantitative data, detailed experimental methodologies, and illustrative signaling and workflow diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism of Action: Inhibition of Histone Acetylation
This compound functions by targeting the bromodomain of the paralogous transcriptional co-activators CBP and p300.[1][2][3] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histone proteins, particularly at lysine (B10760008) 27 of histone H3 (H3K27Ac).[1][4] This acetylation event is a key epigenetic mark associated with active enhancers and promoters, leading to a more open chromatin structure that facilitates gene transcription.[1][4]
The bromodomain of CBP/p300 acts as a "reader" of acetylated lysine residues, anchoring the protein complex to chromatin and facilitating its HAT activity.[2] this compound competitively binds to this acetyl-lysine binding pocket, thereby inhibiting the ability of CBP/p300 to recognize acetylated histones.[5] This disruption leads to a reduction in histone acetylation, most notably H3K27ac, at gene enhancers and promoters.[1][4][6] The consequence is the suppression of the transcriptional activity of key oncogenes, such as MYC, and androgen receptor (AR) target genes, ultimately leading to anti-proliferative effects in various cancer models.[1][3][7]
Quantitative Data: Potency and Cellular Effects
This compound has demonstrated high potency and selectivity for the CBP and p300 bromodomains in various assays. The following tables summarize the key quantitative data reported in the literature.
| Target | Assay Type | IC50 (nmol/L) | Reference |
| CBP Bromodomain | Biochemical Binding Assay | 1.1 | [1][2][8] |
| p300 Bromodomain | Biochemical Binding Assay | 2.3 | [1][2][8] |
| BRD4 | Biochemical Binding Assay | 4240 | [6][8] |
Table 1: Biochemical Potency of this compound. This table highlights the potent and selective inhibition of CBP and p300 bromodomains by this compound compared to the BET bromodomain protein BRD4.
| Cell Line | Assay Type | Endpoint | EC50 (nmol/L) | Reference |
| MV-4-11 (Leukemia) | Cellular Assay | MYC Expression Inhibition | 14 | [1][3][5] |
| - | BRET Cellular Assay | Cellular Potency | 12 | [1][8] |
Table 2: Cellular Activity of this compound. This table showcases the cellular potency of this compound in inhibiting a key oncogenic target and its general cellular efficacy.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and evaluation of this compound, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Signaling pathway of this compound in inhibiting histone acetylation and oncogene transcription.
Caption: Experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
Biochemical Bromodomain Binding Assays
These assays are designed to quantify the direct interaction of an inhibitor with an isolated bromodomain protein. A commonly used method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Principle: This assay measures the proximity of two molecules labeled with fluorescent dyes. A donor fluorophore (e.g., Europium) is attached to the bromodomain protein, and an acceptor fluorophore (e.g., Allophycocyanin) is linked to a biotinylated histone peptide ligand. When the ligand binds to the bromodomain, the two fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will compete with the ligand for binding, disrupting FRET and causing a decrease in the signal.
-
General Protocol:
-
Recombinant His-tagged bromodomain proteins (e.g., CBP, p300) are purified.
-
A biotinylated small-molecule ligand or acetylated histone peptide is used as the probe.
-
The assay is typically performed in a 384-well plate format.
-
The bromodomain protein, the probe, and varying concentrations of the test compound (this compound) are incubated together.
-
TR-FRET reagents (e.g., Europium-labeled anti-His antibody and Streptavidin-APC) are added.
-
After an incubation period, the plate is read on a TR-FRET-compatible plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
BRET Cellular Assay
Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure target engagement in a cellular context.
-
Principle: This assay relies on the energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase) fused to the target protein (CBP or p300 bromodomain) and a fluorescent acceptor that is a cell-permeable ligand for the target. When the fluorescent ligand binds to the bromodomain-NanoLuc fusion, BRET occurs. A competitive inhibitor like this compound will displace the fluorescent ligand, leading to a decrease in the BRET signal.
-
General Protocol:
-
Cells are engineered to express the bromodomain of interest fused to a luciferase (e.g., NanoLuc).
-
Cells are plated in a multi-well format.
-
A cell-permeable fluorescent ligand that binds to the bromodomain is added.
-
The test compound (this compound) is added at various concentrations.
-
The luciferase substrate is added to initiate the bioluminescent reaction.
-
The emissions from the donor and acceptor are measured, and the BRET ratio is calculated.
-
EC50 values are determined from the dose-response curve.[1][8]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is a powerful technique to determine the genome-wide localization of histone modifications.
-
Principle: This method is used to identify the DNA sequences to which a specific protein (or a modified histone) is bound in vivo. Cells are treated with a cross-linking agent to fix protein-DNA complexes. The chromatin is then sheared, and an antibody specific to the target (e.g., H3K27ac) is used to immunoprecipitate the chromatin complexes. The associated DNA is then purified and sequenced.
-
General Protocol:
-
Cancer cells are treated with either a vehicle control (DMSO) or this compound for a specified time.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific for H3K27ac is used to immunoprecipitate the chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
Sequencing libraries are prepared from the purified DNA and sequenced using a next-generation sequencing platform.
-
The sequencing reads are mapped to the reference genome to identify regions enriched for H3K27ac.
-
Bioinformatic analysis is performed to compare H3K27ac levels at specific genomic loci (e.g., enhancers and promoters) between this compound-treated and control cells.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the CBP/p300 bromodomains. Its mechanism of action, centered on the reduction of histone acetylation, particularly H3K27ac, has been robustly demonstrated through a variety of biochemical and cellular assays. The downstream consequence of this epigenetic modulation is the suppression of critical oncogenic transcriptional programs, leading to anti-tumor activity. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other CBP/p300 inhibitors in oncology and other disease areas where epigenetic dysregulation plays a key role.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CBP and p300: Emerging Anticancer Agents | MDPI [mdpi.com]
- 6. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
GNE-049 Experimental Protocol: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains (BRD) of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] By targeting these key epigenetic regulators, this compound effectively downregulates the expression of crucial oncogenes, such as MYC, and disrupts androgen receptor (AR) signaling, demonstrating significant anti-tumor activity in preclinical models of prostate and breast cancer.[3][4][5] This document provides detailed application notes and experimental protocols for the investigation of this compound's mechanism of action and efficacy.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets within the bromodomains of CBP and p300. This inhibition prevents the recruitment of CBP/p300 to acetylated histones at gene enhancers and promoters, thereby suppressing the histone acetyltransferase (HAT) activity of the complex at these sites.[4] A key consequence is the reduction of histone H3 lysine (B10760008) 27 acetylation (H3K27ac), a mark associated with active enhancers and gene transcription.[3][4] This leads to the transcriptional repression of CBP/p300 target genes, including the proto-oncogene MYC and androgen receptor (AR) target genes, which are critical for the proliferation and survival of certain cancer cells.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound [1][2][4][6]
| Target | Assay Type | IC50 (nM) |
| CBP Bromodomain | TR-FRET Binding Assay | 1.1 |
| p300 Bromodomain | TR-FRET Binding Assay | 2.3 |
| BRD4 Bromodomain | TR-FRET Binding Assay | 4240 |
Table 2: Cellular Activity of this compound [1][6][7]
| Cell Line | Cancer Type | Assay | EC50 (nM) | Target Gene/Process |
| MV-4-11 | Acute Myeloid Leukemia | MYC Expression | 14 | MYC |
| LNCaP | Prostate Cancer | Cell Proliferation | Not specified | AR target genes |
| 22RV1 | Prostate Cancer | Cell Proliferation | Not specified | AR target genes |
| MCF-7 | Breast Cancer | Cell Proliferation | Not specified | ERα signaling |
| T-47D | Breast Cancer | Cell Proliferation | Not specified | ERα signaling |
| BT-474 | Breast Cancer | Cell Proliferation | Not specified | ERα signaling |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits CBP/p300 bromodomain, blocking histone acetylation and oncogene transcription.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP, 22RV1, MCF-7)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete growth medium per well.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for the desired treatment period (e.g., 6 days).[3]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the expression of this compound target genes such as MYC and AR-regulated genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5).
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (for SYBR Green) or TaqMan probes
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from cells treated with this compound or vehicle control for the desired time (e.g., 24 hours) using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers (or TaqMan probe), and cDNA template.
-
Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
-
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.
Immunoblotting
This protocol is for detecting changes in protein levels, such as histone modifications (H3K27ac) and signaling proteins (e.g., ERα, AR).
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27ac, anti-ERα, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in protein extraction buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating this compound.
In Vitro Evaluation Workflow
Caption: Workflow for assessing this compound's in vitro efficacy in cancer cell lines.
In Vivo Evaluation Workflow (Patient-Derived Xenograft Model)
Caption: Workflow for evaluating this compound's in vivo efficacy using PDX models.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. Generation of Prostate Cancer Patient Derived Xenograft Models from Circulating Tumor Cells [jove.com]
- 6. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
GNE-049 In Vivo Study Design: Application Notes and Protocols for Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are critical coactivators in various cellular processes, including the androgen receptor (AR) signaling pathway.[1][2][3] By targeting these bromodomains, this compound effectively represses the expression of key oncogenes, such as MYC and AR target genes, leading to the inhibition of tumor growth.[1][4] Preclinical studies have demonstrated the in vivo efficacy of this compound in castration-resistant prostate cancer (CRPC) models, highlighting its potential as a therapeutic agent.[5][6] These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in prostate cancer xenograft models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nmol/L) | Cellular EC50 (nmol/L) | Selectivity vs. BRD4 |
| CBP | 1.1[2][6] | - | >3,850-fold[2] |
| p300 | 2.3[2][6] | - | - |
| MYC Expression (MV-4-11 cells) | - | 14[1][6] | - |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | This compound Dose | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| Unspecified Prostate Cancer PDX | 30 mg/kg, twice daily | Oral | 18 days | 55% | [5] |
| LuCaP-96.1 | 30 mg/kg, twice daily | Oral | Not Specified | Significant | [6] |
| LuCaP-77 | 30 mg/kg, twice daily | Oral | Not Specified | Significant | [6] |
| LuCaP-35V | 30 mg/kg, twice daily | Oral | Not Specified | Significant | [6] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of androgen receptor signaling in prostate cancer.
Caption: this compound inhibits the bromodomain of CBP/p300, preventing histone acetylation and subsequent transcription of androgen receptor target genes, ultimately leading to reduced tumor growth.
Experimental Protocols
This section outlines a detailed protocol for an in vivo efficacy study of this compound using a prostate cancer patient-derived xenograft (PDX) model.
Animal Model and Tumor Implantation
-
Animal Strain: Male immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Tumor Model: Patient-derived xenograft tissue from a castration-resistant prostate cancer patient.
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a small fragment (approximately 20-30 mm³) of the PDX tumor tissue subcutaneously into the flank of the mouse.
-
Monitor the animals for post-surgical recovery.
-
Tumor Growth Monitoring and Randomization
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x Length x Width² .[2]
-
-
Randomization:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Ensure that the average tumor volume is comparable across all groups at the start of the study.
-
This compound Formulation and Administration
-
Vehicle Preparation: A common vehicle for oral gavage of hydrophobic compounds is a suspension in an aqueous vehicle. A typical formulation consists of:
-
0.5% (w/v) Carboxymethylcellulose (CMC)
-
0.2% (v/v) Tween 80 in sterile water.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number of animals.
-
Create a homogenous suspension of this compound in the prepared vehicle. It is recommended to prepare the formulation fresh daily.
-
-
Administration:
-
Administer this compound or vehicle control orally via gavage twice daily (e.g., every 12 hours).
-
The administration volume should be appropriate for the size of the mouse (typically 100 µL).
-
Efficacy and Tolerability Assessment
-
Tumor Growth: Continue to measure tumor volume twice weekly throughout the study (e.g., for 18-21 days).
-
Body Weight: Monitor the body weight of each mouse twice weekly as an indicator of general health and treatment tolerance.
-
Clinical Observations: Observe the animals daily for any signs of toxicity or distress.
-
Endpoint: At the end of the study, euthanize the mice and collect the tumors for further analysis.
Pharmacodynamic Analysis
-
Tissue Collection: For pharmacodynamic studies, a separate cohort of mice can be treated for a shorter duration (e.g., 7 days).
-
Sample Processing:
-
Collect tumors 3-4 hours after the final dose.[6]
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.
-
Fix the remaining tumor tissue in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Analysis:
-
RT-PCR: Analyze the expression of AR target genes (e.g., KLK3 (PSA), TMPRSS2) to confirm target engagement.
-
Western Blot/IHC: Assess the levels of histone acetylation marks (e.g., H3K27ac) to measure the downstream effect of CBP/p300 inhibition.[3]
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the in vivo study workflow.
Caption: A streamlined workflow for conducting an in vivo efficacy and pharmacodynamic study of this compound in a prostate cancer PDX model.
References
- 1. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 2. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumorvolume.com [tumorvolume.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Gne-049 Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Gne-049, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, in mouse models. The following protocols and data have been compiled to assist in the design and execution of preclinical studies investigating the therapeutic potential of this compound.
Overview of this compound
This compound is a small molecule inhibitor targeting the bromodomains of the transcriptional coactivators CBP and p300.[1][2] By inhibiting these bromodomains, this compound disrupts the recruitment of CBP/p300 to acetylated histones, thereby modulating the expression of key oncogenes such as MYC and Androgen Receptor (AR) target genes.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for various cancers, particularly those dependent on CBP/p300 for transcriptional regulation.
Recommended Dosage and Administration
Based on preclinical studies, the recommended dosage of this compound for mouse models, particularly in the context of castration-resistant prostate cancer (CRPC), has been established.
Table 1: this compound Dosage and Administration in Mice
| Parameter | Recommendation | Reference |
| Dosage | 30 mg/kg | [2] |
| Administration Route | Oral gavage | [2] |
| Frequency | Twice daily | [2] |
| Vehicle | 0.5% (w/v) methylcellulose (B11928114), 0.2% (w/v) Tween 80 in water | [2] |
| Mouse Strain | SCID.Beige | [2] |
Note: While this dosage has been validated in CRPC xenograft models, it is recommended to perform dose-finding studies for other cancer types or disease models.
In Vitro Potency of this compound
The potency of this compound has been characterized in various biochemical and cellular assays. This data is crucial for selecting appropriate cancer cell lines for in vivo studies.
Table 2: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| Biochemical Assay | CBP Bromodomain | 1.1 nM | [2] |
| Biochemical Assay | p300 Bromodomain | 2.3 nM | [2] |
| BRET Cellular Assay | - | 12 nM | [2] |
| MYC Expression Inhibition | MV-4-11 cells | 14 nM | [2] |
Pharmacokinetics
Pharmacokinetic studies in SCID.Beige mice have been conducted to characterize the absorption, distribution, metabolism, and excretion of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, oral)
| Parameter | Value | Reference |
| Time Points for Blood Collection | 0.083, 0.25, 0.5, 1, 3, 8, and 24 hours post-administration | [2] |
| Bioavailability | Data not explicitly provided, but described as "acceptable" | [1] |
| Cmax | Data not explicitly provided | |
| Tmax | Data not explicitly provided | |
| Half-life | Data not explicitly provided |
Note: The available literature describes the pharmacokinetic profile as "acceptable" for in vivo studies but does not provide specific quantitative values for key parameters like Cmax, Tmax, half-life, and bioavailability.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound
-
Methylcellulose (0.5% w/v)
-
Tween 80 (0.2% w/v)
-
Sterile water
-
Homogenizer or sonicator
Protocol:
-
Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.
-
Weigh the required amount of this compound based on the number of mice and the 30 mg/kg dosage.
-
Suspend the this compound powder in the prepared vehicle.
-
Homogenize or sonicate the suspension until a uniform mixture is achieved.
-
Administer the formulation to mice via oral gavage at a volume appropriate for the mouse's weight (typically 100 µL).[2]
Pharmacodynamic Analysis: qPCR for AR Target Gene Expression
This protocol outlines the steps to assess the in vivo efficacy of this compound by measuring the expression of Androgen Receptor (AR) target genes in tumor tissue.
Materials:
-
Tumor tissue from this compound and vehicle-treated mice
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR primers for AR target genes (e.g., KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or other qPCR master mix
-
qPCR instrument
Protocol:
-
Excise tumors from mice 3-4 hours after the last dose of this compound.[2]
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until use.
-
Extract total RNA from the tumor tissue using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Perform reverse transcription to synthesize cDNA from the RNA.
-
Set up the qPCR reaction with primers for the target genes and a housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound treated and vehicle control groups.
Pharmacodynamic Analysis: Chromatin Immunoprecipitation (ChIP) for H3K27ac
This protocol describes how to assess the impact of this compound on histone acetylation, a direct downstream effect of CBP/p300 inhibition.
Materials:
-
Tumor tissue from this compound and vehicle-treated mice
-
Formaldehyde for cross-linking
-
ChIP-grade antibody against H3K27ac
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Sonicator
-
DNA purification kit
-
Next-generation sequencing (NGS) library preparation kit
Protocol:
-
Excise tumors and immediately mince and cross-link the tissue with formaldehyde.
-
Prepare a single-cell suspension from the cross-linked tissue.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Incubate the sheared chromatin with an anti-H3K27ac antibody overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing.
-
Sequence the library and analyze the data to identify regions with differential H3K27ac enrichment between this compound and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action in inhibiting gene transcription.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing this compound efficacy in mouse xenograft models.
References
GNE-049: A Potent CBP/p300 Bromodomain Inhibitor - Application Notes and Protocols
For Research Use Only
Introduction
GNE-049 is a highly potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2] By targeting these key epigenetic regulators, this compound modulates the expression of critical oncogenes, including MYC and hormone receptors like the androgen receptor (AR) and estrogen receptor (ER), making it a valuable tool for cancer research and drug development.[3][4][5] This document provides detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo studies, and an overview of its mechanism of action and relevant signaling pathways.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in commonly used laboratory solvents is summarized below.
| Solvent | Known Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions for in vitro cell-based assays.[4] |
| Ethanol | Information not readily available | May require co-solvents for achieving desired concentration. |
| Water | Insoluble | Not suitable as a primary solvent. |
| PEG400 | Information not readily available | Often used in formulations for in vivo studies. |
| Methylcellulose (B11928114)/Tween 80 in water | Forms a suspension | A suitable vehicle for oral gavage in in vivo animal models.[4] |
Preparation of this compound Solutions
In Vitro Stock Solution (DMSO)
For cell-based assays, a concentrated stock solution of this compound in DMSO is recommended.
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
In Vivo Formulation (Oral Gavage)
For oral administration in animal models, this compound can be prepared as a suspension.
Protocol:
-
Prepare a fresh vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small volume of the vehicle to the this compound powder and triturating.
-
Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.
-
Administer the suspension to animals via oral gavage at the desired dosage (e.g., 30 mg/kg, dosed twice daily).[4]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by selectively inhibiting the bromodomains of CBP and p300. These bromodomains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, a crucial step in transcriptional activation.
By inhibiting the CBP/p300 bromodomains, this compound prevents the recruitment of these coactivators to chromatin, leading to a reduction in histone acetylation, particularly at H3K27.[3] This epigenetic modification is critical for the activation of enhancers and the subsequent transcription of target genes. The downstream consequences of CBP/p300 inhibition by this compound include the suppression of key oncogenic signaling pathways.
This compound Inhibition of CBP/p300 Signaling
Caption: this compound inhibits the CBP/p300 bromodomain, preventing histone acetylation and oncogene transcription.
Downstream Effects of this compound on Cancer Signaling
This compound has been shown to be particularly effective in cancers driven by the androgen receptor (AR) and estrogen receptor (ER).
Androgen Receptor (AR) Signaling in Prostate Cancer: In castration-resistant prostate cancer (CRPC), AR signaling often remains active. This compound has been demonstrated to repress the expression of AR target genes, such as KLK3 (PSA) and TMPRSS2, leading to the inhibition of tumor growth.[4][6]
Estrogen Receptor (ER) Signaling in Breast Cancer: In ER-positive breast cancer, this compound can downregulate ER expression and attenuate estrogen-induced gene expression, including the canonical ER target gene GREB1.[5] This leads to the suppression of cell proliferation and the induction of senescence.[5]
Caption: this compound inhibits CBP/p300, disrupting AR and ER signaling pathways in cancer.
Experimental Protocols
Cell Proliferation Assay
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Workflow:
Caption: Workflow for a cell proliferation assay to determine the IC50 of this compound.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence values against the log of the this compound concentration and determine the IC50 value.
Western Blot Analysis
This protocol can be used to assess the effect of this compound on the protein levels of its downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27ac, anti-AR, anti-ER, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a powerful research tool for investigating the role of CBP/p300 in gene regulation and disease. Its high potency and selectivity make it an ideal probe for dissecting the downstream effects of CBP/p300 bromodomain inhibition. The protocols and information provided in this document are intended to serve as a guide for researchers utilizing this compound in their studies.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
Application Notes: GNE-049 Cell Viability Assessment Using CellTiter-Glo® Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains (BRD) of the transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their interaction with acetylated lysine (B10760008) residues on histones and other proteins. By targeting the CBP/p300 bromodomains, this compound effectively disrupts key signaling pathways implicated in cancer cell proliferation and survival, including the androgen receptor (AR) and estrogen receptor (ER) signaling pathways.[1][3][4] This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action of this compound
This compound inhibits the bromodomains of CBP and p300, preventing them from recognizing and binding to acetylated lysine residues on histones. This leads to a reduction in histone acetylation, notably H3K27ac, which is critical for the activation of gene transcription at enhancers.[3] Consequently, the expression of oncogenes such as MYC and target genes of hormone receptors like the AR and ER is repressed.[1][3][4] This disruption of oncogenic transcriptional programs ultimately leads to the inhibition of cancer cell growth and proliferation.[1][3]
Signaling Pathway Affected by this compound
Caption: this compound inhibits the CBP/p300 bromodomain, disrupting downstream gene expression.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound as determined by various assays. While specific IC50 values from CellTiter-Glo assays were not explicitly detailed in the provided search results, the data indicates that such dose-response experiments have been performed to assess cell viability.
| Parameter | Value | Assay Type | Cell Line/Target | Reference |
| IC50 | 1.1 nM | Biochemical Bromodomain-Binding | CBP | [1] |
| IC50 | 2.3 nM | Biochemical Bromodomain-Binding | p300 | [1] |
| IC50 | 12 nM | BRET Cellular Assay | CBP-Histone H3 Interaction | [1] |
| EC50 | 14 nM | MYC Expression Inhibition | MV-4-11 | [1] |
Experimental Protocol: this compound CellTiter-Glo® Assay
This protocol is a synthesis of methodologies reported for assessing the effect of this compound on the viability of prostate and breast cancer cell lines.[1][3]
Objective: To determine the effect of this compound on the viability of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines of interest (e.g., LNCaP, VCaP, 22Rv1 for prostate cancer; MCF-7, T-47D, BT-474 for breast cancer)
-
Appropriate cell culture medium and supplements (e.g., FBS, CSS)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in the appropriate culture medium to the desired density.
-
Seed the cells into the wells of an opaque-walled microplate. The seeding density should be optimized for each cell line to ensure logarithmic growth during the assay period.
-
Include control wells containing medium without cells for background luminescence measurement.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired treatment period (e.g., 96 hours for breast cancer cells, 6 days for prostate cancer cells).[1][3]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the luminescence signal of the treated wells to the vehicle control wells (treated with DMSO-containing medium only) to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Experimental Workflow
Caption: Workflow for the this compound CellTiter-Glo® cell viability assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | CBP inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-049 Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains (BRD) of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity, which modifies chromatin structure and recruits other transcriptional machinery.[3][4] this compound binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, leading to the inhibition of their co-activator function.[1][5] This results in the repression of specific oncogenes, such as MYC, and the downregulation of hormone-regulated pathways, including the androgen receptor (AR) and estrogen receptor (ER) signaling axes.[5][6][7]
Western blot analysis is an indispensable technique for elucidating the mechanism of action of this compound. It allows for the direct measurement of changes in the protein levels of downstream targets and the assessment of specific post-translational modifications, such as histone acetylation, providing critical validation of the inhibitor's on-target effects in a cellular context.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by disrupting the co-activator function of CBP/p300. By binding to their bromodomains, this compound prevents the recognition of acetylated lysine (B10760008) residues on histones and other proteins. This allosterically inhibits the HAT activity of CBP/p300, leading to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key marker of active enhancers and promoters.[3] The resulting condensed chromatin state and lack of co-activator function lead to the transcriptional repression of key pro-growth and survival genes.
Caption: Mechanism of this compound action in the cell nucleus.
Quantitative Data Summary
The following tables summarize the potency and cellular activity of this compound as reported in preclinical studies.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CBP Bromodomain | Biochemical Binding | 1.1 | [2][5][7] |
| p300 Bromodomain | Biochemical Binding | 2.3 | [2][5][7] |
| BRD4 Bromodomain | Biochemical Binding | 4240 |[3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC₅₀ (nM) | Measured Effect | Reference |
|---|
| MV-4-11 (AML) | Cellular | 14 | MYC Expression Inhibition |[1][5][7] |
Western Blot Protocol for this compound Analysis
This protocol provides a detailed methodology for assessing the impact of this compound on target protein expression and histone acetylation.
1. Cell Culture and Treatment:
-
Culture relevant cancer cell lines (e.g., prostate: LNCaP, 22RV1; breast: MCF-7, T-47D) in appropriate media and conditions.[5][6]
-
Seed cells to achieve 60-70% confluency at the time of treatment.
-
Treat cells with a dose-range of this compound (e.g., 10 nM to 1 µM) or DMSO as a vehicle control. For specific endpoints, a single effective concentration (e.g., 250 nM - 1 µM) can be used.[5][6]
-
Incubate for a specified duration (e.g., 24 to 72 hours), depending on the target protein's turnover rate.
2. Protein Extraction (Lysis):
-
Aspirate media and wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer (e.g., 4X) to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-40 µg of protein per lane onto a denaturing polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Key primary antibodies include:
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
7. Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
8. Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
Experimental Workflow
Caption: Step-by-step workflow for Western Blot analysis.
Expected Outcomes from Western Blot Analysis
Based on published data, treatment with this compound is expected to produce the following changes, which can be verified by Western Blot.
Table 3: Predicted Protein Level Changes Following this compound Treatment
| Target Protein | Expected Change | Rationale / Cell Context | Reference |
|---|---|---|---|
| H3K27ac | Decrease | Direct consequence of CBP/p300 HAT inhibition. | [3] |
| c-Myc | Decrease | Repression of a key oncogene driven by CBP/p300. | [6][7] |
| Cyclin D1 | Decrease | Downregulation of an ER target gene in breast cancer. | [6] |
| ERα | Decrease | CBP/p300 is essential for ERα protein expression. | [6] |
| AR | No Change | This compound inhibits AR function, not its expression level. | [2][5] |
| AR Target Proteins (e.g., PSA) | Decrease | Functional consequence of AR co-activator inhibition. | [8][9] |
| Loading Controls (GAPDH, Actin) | No Change | Used for normalization. | |
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 8. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for GNE-049 ChIP-seq Experimental Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-049 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical transcriptional co-activators involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1] By targeting the bromodomains of CBP/p300, this compound effectively modulates the expression of key oncogenes, such as MYC and androgen receptor (AR) target genes, making it a compound of significant interest in cancer research and drug development.[1][4][5]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide occupancy of DNA-binding proteins, including transcription factors and modified histones.[6][7][8] This document provides a detailed protocol for utilizing this compound in a ChIP-seq experiment to study its effects on histone acetylation, specifically H3K27ac, a key mark deposited by CBP/p300.
Signaling Pathway and Mechanism of Action
This compound inhibits the bromodomains of CBP and p300, which are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is crucial for the recruitment of the CBP/p300 HAT domain to specific genomic loci, leading to the acetylation of histone tails and subsequent transcriptional activation. By blocking this interaction, this compound can lead to a reduction in histone acetylation at enhancers and promoters of target genes, thereby repressing their transcription. One of the key histone marks affected by this compound is H3K27ac.[2][4]
Caption: Mechanism of action of this compound in inhibiting CBP/p300.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on CBP and p300 bromodomains, as well as its effect on the expression of the MYC oncogene.
| Target | Assay | IC50 / EC50 (nM) | Reference |
| CBP Bromodomain | Biochemical Binding Assay | 1.1 | [1][2][4][5] |
| p300 Bromodomain | Biochemical Binding Assay | 2.3 | [1][2][4][5] |
| MYC Expression | Cellular Assay (MV-4-11 cells) | 14 | [1][5] |
This compound ChIP-seq Experimental Workflow
The following diagram outlines the major steps in a ChIP-seq experiment designed to investigate the effect of this compound on H3K27ac occupancy.
Caption: A typical workflow for a ChIP-seq experiment.
Detailed Experimental Protocol
This protocol is adapted from standard ChIP-seq procedures and tailored for investigating the effects of this compound.
1. Cell Culture and Treatment
-
Culture prostate cancer cell lines (e.g., LNCaP, VCaP) in appropriate media and conditions.
-
Treat cells with a final concentration of 1 µM this compound or DMSO (vehicle control) for 24 hours. This concentration and time have been shown to be effective in cell-based assays.[4]
2. Crosslinking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
-
Harvest cells and lyse them with a suitable lysis buffer containing protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Resuspend nuclei in a shearing buffer and shear the chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.
4. Immunoprecipitation
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27ac.
-
Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
5. Washing and Elution
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
6. Reverse Crosslinking and DNA Purification
-
Add NaCl to the eluted chromatin and incubate at 65°C for at least 6 hours to reverse the formaldehyde crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
7. Library Preparation and Sequencing
-
Prepare a sequencing library from the purified ChIP DNA and input DNA (a sample of the initial sheared chromatin) using a commercial library preparation kit.
-
Perform high-throughput sequencing of the prepared libraries.
8. Data Analysis
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify genomic regions enriched for H3K27ac.
-
Perform differential binding analysis to identify regions with significantly different H3K27ac occupancy between this compound-treated and DMSO-treated samples.
Expected Outcomes
Treatment with this compound is expected to lead to a global reduction in H3K27ac levels, particularly at enhancer regions.[2][4] The ChIP-seq data should reveal specific genomic loci where H3K27ac is significantly decreased upon this compound treatment. These regions are likely to be enhancers and promoters of genes regulated by CBP/p300 and associated transcription factors, such as the androgen receptor in prostate cancer cells. The integration of this ChIP-seq data with RNA-seq data can provide a comprehensive understanding of the transcriptional consequences of CBP/p300 bromodomain inhibition by this compound.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 6. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]
- 7. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 8. portlandpress.com [portlandpress.com]
Application Note: GNE-049 TR-FRET Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-049 is a potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are crucial in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for transcription machinery. The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism in chromatin remodeling and transcriptional activation.[3] By targeting the CBP/p300 bromodomains, this compound effectively disrupts this interaction, leading to the downregulation of oncogenes such as MYC and androgen receptor (AR) target genes.[2][4] This makes this compound a valuable tool for studying the biological roles of CBP/p300 and a potential therapeutic agent in diseases like castration-resistant prostate cancer.[1][4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format well-suited for high-throughput screening (HTS) and inhibitor characterization. This application note provides a detailed protocol for a TR-FRET assay to measure the inhibitory activity of this compound on the CBP bromodomain.
Principle of the TR-FRET Assay
The assay is based on the competition between this compound and a fluorescently labeled ligand for binding to a CBP bromodomain protein coupled with a long-lifetime donor fluorophore. When the fluorescent ligand binds to the CBP bromodomain, the donor and acceptor fluorophores are brought into close proximity, resulting in a high TR-FRET signal. In the presence of an inhibitor like this compound, the binding of the fluorescent ligand is disrupted, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the inhibitory activity of the compound.
Figure 1: Principle of the this compound TR-FRET competition assay.
Quantitative Data Summary
The inhibitory potency of this compound against CBP and p300 bromodomains has been determined using biochemical assays. The following table summarizes the reported IC50 values.
| Target | IC50 (nM) | Assay Type | Reference |
| CBP | 1.1 | Biochemical BD-binding assay | [1][3][4] |
| p300 | 2.3 | Biochemical BD-binding assay | [1][3][4] |
| BRD4 | 4240 | Biochemical BD-binding assay | [1] |
Experimental Protocol
This protocol is designed for a 384-well plate format and is based on typical conditions for CBP bromodomain TR-FRET assays.
Materials and Reagents
-
CBP Bromodomain (human, amino acids 1081-1197), Eu-labeled: (e.g., from a commercial vendor like Cayman Chemical)
-
Biotinylated Acetylated Histone Peptide Ligand: (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Streptavidin-APC (Allophycocyanin): Acceptor fluorophore
-
This compound: Test compound
-
TR-FRET Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
DMSO: For compound dilution
-
384-well low-volume, black, non-binding surface plates
-
TR-FRET compatible plate reader
Assay Workflow
Figure 2: Experimental workflow for the this compound TR-FRET assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM.
-
For control wells, use DMSO alone (for high TR-FRET signal) and a known CBP bromodomain inhibitor like I-CBP112 (for low TR-FRET signal).
-
-
Reagent Preparation:
-
Prepare the TR-FRET Assay Buffer.
-
Dilute the CBP Bromodomain-Europium to a 2X working concentration in the assay buffer. The final concentration in the well should be optimized, but a starting point of 10 nM is suggested.
-
Prepare a 2X working solution of the Biotinylated Acetylated Histone Peptide Ligand and Streptavidin-APC in the assay buffer. The final concentrations in the well should be optimized, with a suggested starting point of 100 nM for the peptide and 20 nM for the Streptavidin-APC.
-
-
Assay Protocol:
-
Add 1 µL of the this compound serial dilution or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of the 2X CBP Bromodomain-Europium solution to each well.
-
Add 10 µL of the 2X Biotinylated Acetylated Histone Peptide Ligand/Streptavidin-APC solution to each well. The final assay volume will be 21 µL.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.
-
Set the excitation wavelength to approximately 320-340 nm.
-
Measure the emission at two wavelengths: ~620 nm (for the Europium donor) and ~665 nm (for the APC acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the high (DMSO only) and low (saturating concentration of control inhibitor) signal controls.
-
Plot the normalized TR-FRET signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
This application note provides a comprehensive framework for establishing a TR-FRET assay to quantify the inhibitory activity of this compound on the CBP bromodomain. The provided protocol, based on established methodologies for similar inhibitors, offers a robust starting point for researchers in drug discovery and chemical biology. Optimization of reagent concentrations and incubation times may be necessary to achieve the best assay performance. This assay can be a valuable tool for screening new chemical entities targeting CBP/p300 and for further characterizing the mechanism of action of existing inhibitors.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
GNE-049 In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the E1A binding protein p300.[1][2][3][4] These two proteins are closely related histone acetyltransferases (HATs) that play a critical role as transcriptional co-activators in numerous cellular processes, including cell growth, proliferation, and differentiation.[2][3][5] Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, particularly cancer.[2][5] this compound exerts its effects by binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby disrupting their interaction with acetylated histones and other proteins, leading to the downregulation of target oncogenes such as MYC and the androgen receptor (AR).[1][2][6]
This document provides detailed application notes and protocols for the in vitro use of this compound, designed to guide researchers in exploring its mechanism of action and therapeutic potential.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference(s) |
| Biochemical Assay | CBP Bromodomain | IC50 | 1.1 | [1][3][7] |
| p300 Bromodomain | IC50 | 2.3 | [1][2][3] | |
| BRD4(1) Bromodomain | IC50 | 4200 | [4][7] | |
| Cellular Assay | BRET Assay | CBP/p300 Target Engagement | IC50 | 12 |
| MYC Expression (MV-4-11 cells) | EC50 | 14 | [1][2][7] |
IC50 (Half-maximal inhibitory concentration) values from biochemical assays represent the concentration of this compound required to inhibit 50% of the bromodomain binding activity. EC50 (Half-maximal effective concentration) values from cellular assays represent the concentration required to produce 50% of the maximum possible effect on MYC expression.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of CBP/p300 signaling.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
Gne-049 Administration in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gne-049 is a potent and highly selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1][2][3][4] These two proteins are closely related transcriptional co-activators that play a critical role in regulating gene expression through their histone acetyltransferase (HAT) activity.[5] The bromodomain of CBP/p300 recognizes acetylated lysine (B10760008) residues on histones and other proteins, facilitating the recruitment of the transcriptional machinery to specific gene promoters and enhancers.
In various cancers, including castration-resistant prostate cancer (CRPC) and estrogen receptor-positive (ER+) breast cancer, the signaling pathways driven by the androgen receptor (AR) and estrogen receptor (ER), respectively, are crucial for tumor growth and survival.[1][6][7] CBP/p300 act as essential co-activators for both AR and ER.[6][7] By inhibiting the CBP/p300 bromodomains, this compound disrupts their ability to engage with chromatin, leading to a reduction in histone H3 lysine 27 acetylation (H3K27Ac) at the regulatory regions of AR and ER target genes.[5][8] This, in turn, suppresses the expression of key oncogenes like MYC and hinders cancer cell proliferation.[2][3] Preclinical studies in various xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth.[2][8]
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects by disrupting the transcriptional co-activator function of CBP/p300 in hormone receptor-driven cancers. The diagram below illustrates the signaling pathway affected by this compound in the context of androgen receptor signaling in prostate cancer.
Caption: this compound inhibits the CBP/p300 bromodomain, preventing histone acetylation and subsequent transcription of androgen receptor (AR) target genes, ultimately blocking tumor cell proliferation.
Quantitative Data from Xenograft Studies
The efficacy of this compound has been evaluated in several patient-derived xenograft (PDX) models of castration-resistant prostate cancer. The following tables summarize the tumor growth inhibition (TGI) observed in these studies.
| PDX Model | Treatment Group | Dose & Schedule | Duration | Tumor Growth Inhibition (TGI) | Reference |
| LuCaP-77 | This compound | 30 mg/kg, p.o., BID | 21 days | 86% | [2] |
| LuCaP-77 | This compound + Enzalutamide | 30 mg/kg (this compound) + 10 mg/kg (Enza) | 21 days | 106% | [2] |
| LuCaP-96.1 | This compound | 30 mg/kg, p.o., BID | 21 days | 75% | [2] |
| LuCaP-96.1 | This compound + Enzalutamide | 30 mg/kg (this compound) + 10 mg/kg (Enza) | 21 days | 118% | [2] |
| LuCAP-35V | This compound | 30 mg/kg, p.o., BID | 21 days | 91% | [2] |
| LuCAP-35V | This compound + Enzalutamide | 30 mg/kg (this compound) + 10 mg/kg (Enza) | 21 days | 105% | [2] |
p.o. = oral gavage; BID = twice daily
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the general steps for establishing prostate cancer PDX models, a crucial step before drug efficacy studies.
Caption: Workflow for the establishment of patient-derived xenograft (PDX) models.
Protocol Details:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Implantation:
-
Anesthetize immunocompromised mice (e.g., NSG or SCID mice).
-
Subcutaneously implant small fragments of the tumor tissue (approximately 1-3 mm³) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation and growth.
-
Measure tumor volume twice weekly using calipers (Volume = (Length × Width²) / 2).
-
-
Passaging:
-
When tumors reach a specific size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor under sterile conditions.
-
Fragment the tumor and implant it into new host mice to expand the PDX line.
-
-
Expansion for Studies: Once the PDX line is established and demonstrates consistent growth, expand the number of tumor-bearing mice to generate cohorts for therapeutic studies.
This compound Administration in PDX Models
This protocol provides a detailed methodology for the oral administration of this compound in tumor-bearing mice for efficacy and pharmacodynamic studies.
Caption: Experimental workflow for this compound administration in xenograft models.
Protocol Details:
-
Animal and Tumor Preparation:
-
Use established PDX models with tumors grown to a mean volume of approximately 150-350 mm³.
-
Randomize animals into treatment groups (e.g., vehicle control, this compound, combination therapy) with 5-10 mice per group.[2]
-
-
This compound Formulation (Vehicle Preparation):
-
Prepare a suspension of this compound in a vehicle solution suitable for oral administration. A commonly used vehicle is 0.5% (w/v) methylcellulose (B11928114) and 0.2% (w/v) Tween 80 in sterile water .[2]
-
The vehicle for the control group should be identical but without the active compound.
-
-
Dosing and Administration:
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume and body weight twice weekly to monitor efficacy and toxicity.
-
Tumor Growth Inhibition (TGI) is a key endpoint to assess efficacy.
-
-
Pharmacodynamic (PD) Studies:
Concluding Remarks
This compound represents a promising therapeutic agent for cancers driven by aberrant hormone receptor signaling. The protocols and data presented here provide a foundational framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of CBP/p300 bromodomain inhibition in various xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Castrate Resistant Prostate Cancer Xenograft Derived from a Patient of West African Ancestry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gne-049 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Gne-049, a potent and selective inhibitor of the CBP/p300 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a highly potent small-molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the E1A binding protein p300 (EP300).[1][2][3][4][5] These two proteins are highly homologous and often referred to as a single entity (CBP/p300).[2] They function as transcriptional co-activators that play a crucial role in regulating gene expression.[6]
Q2: How selective is this compound? Is it known to have significant off-target binding to other bromodomains?
This compound exhibits high selectivity for the bromodomains of CBP/p300 over other bromodomain-containing proteins, most notably BRD4.[1][3] This selectivity is a key feature of the compound, minimizing direct off-target binding to other bromodomain families. For instance, the selectivity for CBP/p300 over BRD4 is reported to be as high as 3,850-fold.[3]
Q3: What are the potential "off-target" effects of this compound?
While this compound is highly selective for its intended targets (CBP/p300), researchers should consider the following potential unintended effects:
-
Downstream consequences of on-target inhibition: The primary mechanism of this compound is the inhibition of CBP/p300 bromodomain function, which in turn affects the expression of numerous genes.[2][7] While the inhibition of oncogenes like MYC is a desired on-target effect in cancer studies[2][5], the broad role of CBP/p300 in gene regulation means that other pathways may be affected, which could be considered unintended or "off-target" in a specific experimental context.
-
Physiological effects in vivo: In vivo studies have revealed potential toxicities. For example, a single-dose toxicokinetic study in rats with this compound resulted in adverse central nervous system (CNS)-related signs, such as hyperactivity and vocalization, at high doses.[8] This was attributed to the compound's penetration into the CNS.[8]
-
Effects of its structural analog, GNE-781: A preclinical safety assessment of GNE-781, a close structural analog of this compound, revealed marked effects on thrombopoiesis (platelet formation) and evidence of inhibition of erythroid, granulocytic, and lymphoid cell differentiation in both rats and dogs.[6] Deleterious changes in gastrointestinal and reproductive tissues were also observed.[6] These findings suggest that dual inhibition of CBP/p300 can have significant effects on stem cell differentiation and tissue homeostasis.[6]
Q4: My cells are showing unexpected phenotypes after this compound treatment. How can I troubleshoot this?
If you observe unexpected cellular phenotypes, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting its intended targets in your cellular system. A common method is to measure the expression of known CBP/p300 target genes, such as MYC, which is expected to be downregulated.[2][5][7]
-
Titrate the Dose: Perform a dose-response experiment to determine the minimal effective concentration in your model system. High concentrations may lead to exaggerated on-target effects or potential off-target activities.
-
Evaluate Cell Health: Assess overall cell viability and proliferation. This compound has been shown to inhibit the proliferation of certain cancer cell lines.[1][9] Ensure that the observed phenotype is not a general consequence of cytotoxicity.
-
Consider the Genetic Background of Your Cells: The effects of CBP/p300 inhibition can be context-dependent. The sensitivity of cell lines to this compound can vary, particularly in relation to their dependence on pathways regulated by CBP/p300, such as the androgen receptor (AR) signaling pathway in prostate cancer.[1][3]
-
Investigate Downstream Pathways: If you suspect an off-target effect, consider performing broader molecular profiling, such as RNA-sequencing or proteomics, to identify unexpectedly altered pathways.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound against its primary targets and a key off-target bromodomain.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CBP | Biochemical Binding | 1.1 | [1][3][5][8][10] |
| p300 | Biochemical Binding | 2.3 | [1][3][5][10] |
| BRD4(1) | Biochemical Binding | 4200 - 4240 | [1][8] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | Assay Type | EC50 / IC50 (nM) | Reference(s) |
| MYC Expression Inhibition | MV-4-11 | - | 14 | [2][5][8][10] |
| BRET Inhibition | HEK293 | BRET | 12 | [8][10] |
| Antiproliferative Activity | VCaP | CellTiter-Glo | 650 - 1900 | [11] |
| Antiproliferative Activity | LNCaP | CellTiter-Glo | 650 - 1900 | [11] |
Experimental Protocols & Methodologies
Biochemical Bromodomain Binding Assay (TR-FRET)
This assay is used to determine the in vitro potency of this compound against isolated bromodomains.
-
Reagents: Recombinant His-tagged bromodomains (e.g., CBP, p300, BRD4), a biotinylated small-molecule ligand that binds to the target bromodomain, and detection reagents for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Procedure:
-
The His-tagged bromodomain is incubated with the biotinylated ligand.
-
A TR-FRET donor (e.g., a europium-labeled anti-His antibody) and acceptor (e.g., streptavidin-labeled fluorophore) are added. Binding of the biotinylated ligand to the His-tagged bromodomain brings the donor and acceptor into close proximity, generating a FRET signal.
-
This compound is serially diluted and added to the reaction to compete with the biotinylated ligand for binding to the bromodomain.
-
The reduction in the FRET signal is measured, and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the signal.
-
Cellular Target Engagement Assay (BRET)
The Bioluminescence Resonance Energy Transfer (BRET) assay measures the ability of this compound to engage its target within a cellular context.
-
Cell Line: A cell line (e.g., HEK293) is engineered to express a fusion protein of the target bromodomain (e.g., CBP) with a luciferase enzyme (the BRET donor) and a fluorescent protein (the BRET acceptor) that binds to the same target.
-
Procedure:
-
The engineered cells are treated with varying concentrations of this compound.
-
A substrate for the luciferase is added, leading to light emission.
-
If the donor and acceptor are in close proximity, the energy from the luciferase is transferred to the fluorescent protein, which then emits light at a different wavelength.
-
This compound binding to the bromodomain disrupts the interaction, leading to a decrease in the BRET signal.
-
The IC50 is determined by measuring the concentration of this compound required to inhibit 50% of the BRET signal.[8][10]
-
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Troubleshooting unexpected experimental results.
References
- 1. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vcm.edpsciences.org [vcm.edpsciences.org]
- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-049 Technical Support Center: Troubleshooting Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance to GNE-049, a potent and selective inhibitor of the CBP/p300 bromodomains.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
Acquired resistance to this compound can arise from various molecular alterations within the cancer cells. Based on preclinical findings and general principles of resistance to targeted therapies, the most likely mechanisms include:
-
Alterations in Coenzyme A (CoA) Metabolism: A key mechanism of resistance to histone acetyltransferase (HAT) inhibitors, a class to which this compound's downstream effects belong, involves the dysregulation of CoA metabolism.[1][2] Mutations in genes like PANK3, which regulates CoA biosynthesis, can lead to elevated intracellular levels of acetyl-CoA.[1] This excess acetyl-CoA can outcompete this compound's inhibitory effect on the histone acetyltransferase activity of CBP/p300, thereby restoring the transcription of target genes.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the CBP/p300 axis. This could involve the upregulation of other transcriptional co-activators or signaling cascades that promote cell survival and proliferation, rendering the cells less dependent on CBP/p300.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism of drug resistance.[3] These transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.
-
Transcriptional Reprogramming: Cancer cells can undergo widespread changes in their gene expression patterns, a phenomenon known as transcriptional reprogramming, to adapt to the pressure of this compound treatment.[4][5] This can lead to the activation of pro-survival and anti-apoptotic genes that are not dependent on CBP/p300 bromodomain activity.
-
Target Alteration (Less Likely): While mutations in the drug target are a common resistance mechanism for many kinase inhibitors, this appears less likely for this compound. The effectiveness of CBP/p300 degraders like CBPD-409 in this compound-resistant cells suggests that the CBP/p300 protein is still present and essential for the cancer cells.[6][7][8][9]
Q2: How can I experimentally determine the mechanism of resistance in my this compound-resistant cell line?
To investigate the specific mechanism of resistance in your cell line, a systematic approach involving several key experiments is recommended. The following table outlines a troubleshooting guide:
| Potential Mechanism | Suggested Experimental Approach | Expected Outcome in Resistant Cells |
| Alterations in CoA Metabolism | - Metabolomic analysis: Quantify intracellular acetyl-CoA levels. - Gene sequencing: Sequence key genes in the CoA biosynthesis pathway (e.g., PANK3). | - Increased intracellular acetyl-CoA levels. - Identification of mutations in genes like PANK3. |
| Activation of Bypass Pathways | - Phospho-proteomic/Kinase activity profiling: Identify upregulated signaling pathways. - RNA-sequencing: Compare the transcriptomes of sensitive and resistant cells to identify differentially expressed genes and activated pathways. | - Increased phosphorylation of key nodes in pathways like PI3K/AKT or MAPK. - Upregulation of genes in survival pathways independent of CBP/p300. |
| Increased Drug Efflux | - Western blot analysis: Measure the protein levels of common ABC transporters (e.g., MDR1). - Efflux assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to measure efflux activity. - Co-treatment with ABC transporter inhibitors: Assess if inhibitors like verapamil (B1683045) can re-sensitize resistant cells to this compound. | - Higher protein levels of ABC transporters. - Increased efflux of fluorescent substrates. - Restoration of sensitivity to this compound in the presence of an efflux pump inhibitor. |
| Transcriptional Reprogramming | - RNA-sequencing and ChIP-sequencing (for H3K27ac): Analyze global changes in gene expression and histone acetylation patterns. | - Significant alterations in the transcriptome and epigenome, indicating a shift in the transcriptional landscape. |
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound in sensitive parental prostate cancer cell lines and their this compound-resistant derivatives. It also shows the efficacy of a CBP/p300 degrader, CBPD-409, in these cell lines.
| Cell Line | This compound IC50 (nM) | CBPD-409 IC50 (nM) |
| LNCaP (Parental) | 650 - 1900 | 1.2 - 2.0 |
| LNCaP (this compound Resistant) | >10,000 | ~2.0 |
| VCaP (Parental) | Not Specified | 1.2 - 2.0 |
| 22Rv1 (Parental) | Not Specified | 1.2 - 2.0 |
Data compiled from publicly available research.[2]
Experimental Protocols
1. Generation of this compound Resistant Cell Lines
-
Principle: To mimic the clinical scenario of acquired resistance, cancer cell lines are continuously exposed to increasing concentrations of this compound over an extended period.
-
Methodology:
-
Start by treating the parental cell line with this compound at a concentration equal to its IC50.
-
Culture the cells until they resume normal proliferation.
-
Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Allow the cells to adapt and recover at each concentration before the next increase.
-
Continue this process until the cells can proliferate in a high concentration of this compound (e.g., 5-10 µM).
-
Periodically freeze down vials of the resistant cells at different stages of development.
-
Characterize the final resistant cell line by determining its IC50 for this compound and comparing it to the parental line.
-
2. Western Blot Analysis for ABC Transporters
-
Principle: To detect the overexpression of drug efflux pumps in resistant cells.
-
Methodology:
-
Lyse parental and this compound-resistant cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein from each cell line by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-MDR1/ABCB1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
3. RNA-Sequencing for Transcriptome Analysis
-
Principle: To identify global changes in gene expression that may contribute to resistance.
-
Methodology:
-
Isolate high-quality total RNA from both parental and this compound-resistant cell lines.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including read alignment, transcript quantification, and differential gene expression analysis.
-
Use pathway analysis tools to identify signaling pathways and biological processes that are significantly altered in the resistant cells.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Metabolic adaptations underpin resistance to histone acetyltransferase inhibition | Semantic Scholar [semanticscholar.org]
- 2. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dynamic Interactions of Transcription Factors and Enhancer Reprogramming in Cancer Progression [frontiersin.org]
- 5. bioengineer.org [bioengineer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. revoscience.com [revoscience.com]
- 8. goodmenproject.com [goodmenproject.com]
- 9. CBPDâ409, an Oral CBP/p300 Degrader for Advanced Prostate Cancer – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
GNE-049 In Vivo Toxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CBP/p300 bromodomain inhibitor, GNE-049. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] By binding to the bromodomain, this compound prevents these proteins from recognizing acetylated lysine (B10760008) residues on histones and other proteins. This disrupts the formation of active transcription complexes at enhancers and promoters of key oncogenes, leading to the downregulation of their expression.[1][4]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in in vivo models of castration-resistant prostate cancer (CRPC).[4][5][6] It has been shown to suppress the expression of androgen receptor (AR) target genes and inhibit tumor growth in patient-derived xenograft (PDX) models.[4][6] It has also been studied in the context of breast cancer, where it can suppress estrogen receptor (ER) signaling.[7][8]
Q3: What is the most significant in vivo toxicity associated with this compound?
A3: The most frequently cited in vivo toxicity of this compound is the observation of several central nervous system (CNS)-related adverse effects in mice.[5] The development of a structurally similar analog, GNE-781, which has lower brain penetration, was suggested as a potentially safer alternative, reinforcing the significance of the CNS findings for this compound.[7]
Q4: Is this compound considered "well-tolerated" in animal studies?
A4: Some studies have described this compound as being "well tolerated" in specific prostate cancer mouse models.[5][9] This suggests that in certain experimental contexts and dosing regimens, the anti-tumor efficacy might be achievable at exposures that do not produce overt, dose-limiting toxicities. However, this finding should be interpreted with caution due to the repeated observation of CNS-related adverse effects in other instances.[5] The tolerability may be highly dependent on the dose, duration of treatment, and the specific animal model used.
Troubleshooting Guide: In Vivo Studies with this compound
This guide addresses potential issues that may arise during in vivo experiments with this compound, with a focus on its known toxicity profile.
Problem 1: Observing abnormal neurological or behavioral symptoms in treated mice.
-
Question: My mice treated with this compound are exhibiting unusual behaviors such as ataxia, lethargy, tremors, or seizures. Is this expected?
-
Answer: Yes, these types of symptoms are consistent with the "central nervous system (CNS)-related adverse effects" that have been reported for this compound in mice.[5] Due to its ability to penetrate the brain, this compound's inhibition of the critical CBP/p300 proteins in neuronal tissues is the likely cause of this neurotoxicity.[7]
-
Troubleshooting Steps:
-
Immediate Action: If severe symptoms like seizures or significant distress are observed, euthanize the affected animal according to your institution's animal welfare guidelines.
-
Dose Reduction: The CNS effects are likely dose-dependent. Consider reducing the dose of this compound in subsequent cohorts to find a maximum tolerated dose (MTD) that balances anti-tumor activity with acceptable side effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate the onset of symptoms with the concentration of this compound in the plasma and brain tissue. This can help establish a therapeutic window.
-
Refined Clinical Observations: Implement a more detailed clinical scoring system to prospectively and systematically monitor for a range of neurological and behavioral changes. This could include scoring for mobility, posture, grooming, and reactivity.
-
Consider an Alternative Compound: If the CNS toxicity cannot be managed by dose reduction while maintaining efficacy, consider using a less brain-penetrant CBP/p300 inhibitor, such as the analog GNE-781, if available.[7]
-
Problem 2: Conflicting reports on the tolerability of this compound.
-
Question: Some papers say this compound is "well tolerated," while others mention CNS toxicity. How should I design my experiment?
-
Answer: The discrepancy likely arises from differences in experimental design, including the mouse strain, the specific tumor model, the dose and schedule of this compound administration, and the endpoints being monitored. A compound can be considered "well tolerated" in an efficacy study if it doesn't cause significant body weight loss or overt signs of distress that would require stopping the experiment, even if subtle adverse effects are present.
-
Troubleshooting Steps:
-
Pilot Study: Conduct a pilot dose-range-finding study in a small number of tumor-bearing animals from your chosen model. This will help you determine the MTD in your specific experimental system.
-
Comprehensive Monitoring: Do not rely solely on body weight as a measure of toxicity. Include regular, detailed clinical observations of the animals' behavior and general condition.
-
Staggered Dosing: When starting a large efficacy study, consider treating a small sentinel group of animals for a few days before dosing the entire cohort to ensure the chosen dose is indeed well-tolerated in your hands.
-
Review Literature Carefully: When comparing results, pay close attention to the detailed methods sections of published studies, noting the exact doses (in mg/kg), dosing frequency (e.g., once or twice daily), and route of administration.
-
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy in Prostate Cancer Models
| Model System | Treatment | Dosing Schedule | Key Outcomes | Reference |
| TM00298 PDX | This compound | Oral, twice daily | 55% Tumor Growth Inhibition (TGI) after 18 days | [6] |
| TM00298 PDX | Enzalutamide | Oral, once daily | 21% TGI after 18 days | [6] |
| AR+ PCa PDX | This compound | Not specified | Significant inhibition of tumor growth | [9] |
| ADT Resistant Models | This compound | Not specified | Significant inhibition of tumor growth | [9] |
Experimental Protocols
Representative Protocol for an In Vivo Efficacy Study in a Prostate Cancer PDX Model
This protocol is a synthesized example based on methodologies described in the literature.[6]
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Patient-derived xenograft (PDX) tissue from a castration-resistant prostate cancer model (e.g., TM00298) is subcutaneously implanted into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = [Length x Width²]/2). Animal body weights are also recorded at the same frequency.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment groups (e.g., n=9-10 mice per group).
-
Vehicle Control: Administered orally, twice daily.
-
This compound: Administered orally by gavage, twice daily. The specific dose should be determined by a prior MTD study.
-
Positive Control (e.g., Enzalutamide): Administered orally, once daily.
-
-
Duration: Treatment continues for a prespecified period, for example, 18 to 21 days.
-
Endpoints:
-
Primary: Tumor growth inhibition is the primary endpoint. Tumor volumes are measured throughout the study.
-
Secondary: Animal body weight is monitored as a general measure of toxicity.
-
Pharmacodynamic: At the end of the study, a subset of tumors may be harvested a few hours after the final dose to assess the expression of target genes (e.g., by RT-PCR for AR target genes like KLK3, TMPRSS2) to confirm target engagement.[4]
-
Visualization
Signaling Pathway Diagram
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vcm.edpsciences.org [vcm.edpsciences.org]
- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Gne-049 concentration in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of GNE-049 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of the bromodomains (BRD) of the CREB-binding protein (CBP) and p300.[1][2][3][4] These proteins are critical transcriptional co-activators that function as histone acetyltransferases (HATs). By binding to the bromodomain, this compound prevents CBP/p300 from recognizing acetylated lysine (B10760008) residues on histones and other proteins, which is crucial for their recruitment to chromatin. This leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), particularly at enhancer regions, and subsequent downregulation of target oncogenes like MYC and androgen receptor (AR) target genes.[1][2][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint.
-
For inhibiting downstream signaling (e.g., MYC expression), an EC50 of 14 nM has been reported in MV-4-11 cells.[2][5][6]
-
For assays measuring cell proliferation or viability, higher concentrations are often required, with IC50 values ranging from 650 nM to 1900 nM in AR-positive prostate cancer cell lines.[7]
-
It is recommended to perform a dose-response curve for your specific cell line, starting from a low nanomolar range (e.g., 1 nM) up to a low micromolar range (e.g., 5-10 µM) to determine the optimal concentration for your assay.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen gas.[6] When preparing working dilutions for cell culture, ensure the final DMSO concentration in the media is consistent across all conditions and typically does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: How long should I treat my cells with this compound?
A4: The required treatment duration varies by the biological process being studied:
-
Target Engagement & Gene Expression: Changes in H3K27ac and downstream gene expression (e.g., MYC) can be observed in as little as 4 to 24 hours.[5][7]
-
Cell Viability/Proliferation: The anti-proliferative effects of this compound are often not acute.[8] Assays measuring cell viability or proliferation should be conducted over several days, typically ranging from 4 to 8 days.[5][8]
-
Colony Formation: For clonogenic assays, a longer incubation period of 2 to 3 weeks is standard to observe differences in colony size and number.[8]
Q5: What are the expected phenotypic effects of this compound treatment?
A5: Treatment with this compound has been shown to reduce the proliferation of sensitive cancer cell lines, particularly those dependent on CBP/p300 activity for the expression of key oncogenes.[1][5] In some cell types, such as ER-positive breast cancer cells, this compound can inhibit growth by inducing senescence rather than acute cytotoxicity.[8][9] It has also been shown to block the growth of castration-resistant prostate cancer models.[5]
This compound Potency and Activity Data
The following tables summarize the reported biochemical and cellular potency of this compound across various assays and cell lines.
Table 1: Biochemical and Cellular Assay Potency
| Assay Type | Target/Endpoint | IC50 / EC50 Value | Reference |
| Biochemical (TR-FRET) | CBP Bromodomain | 1.1 nM | [1][3][5][6] |
| Biochemical (TR-FRET) | p300 Bromodomain | 2.3 nM | [1][3][5] |
| Biochemical (TR-FRET) | BRD4 Bromodomain | 4240 nM | [5][6] |
| Cellular (BRET) | Target Engagement | 12 nM | [5][6] |
| Cellular (QuantiGene) | MYC Expression (MV-4-11 cells) | 14 nM | [2][5][6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (Proliferation) | Reference |
| VCaP | Prostate Cancer (AR+) | ~650 nM - 1900 nM | [7] |
| LNCaP | Prostate Cancer (AR+) | ~650 nM - 1900 nM | [7] |
| 22Rv1 | Prostate Cancer (AR+) | ~650 nM - 1900 nM | [7] |
| CWR22R | Prostate Cancer (AR+) | > 1000 nM | [6] |
| PC3 | Prostate Cancer (AR-) | No effect noted | [1] |
| DU145 | Prostate Cancer (AR-) | No effect noted | [1] |
Visualized Mechanisms and Workflows
References
- 1. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gne-049 and drug resistance in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GNE-049, a potent and selective inhibitor of the CBP/p300 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP), and p300.[1][2] By binding to these bromodomains, this compound prevents CBP/p300 from recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. This disrupts the formation of active transcriptional complexes at enhancers and promoters of key oncogenes, leading to the downregulation of their expression.[3][4] A primary consequence of this compound activity is the reduction of histone H3 lysine 27 acetylation (H3K27ac) at these regulatory regions.[3][5]
Q2: In which cancer types has this compound shown preclinical activity?
A2: this compound has demonstrated significant preclinical anti-proliferative activity in various cancer models, particularly those dependent on transcription factors that recruit CBP/p300. This includes castration-resistant prostate cancer (CRPC) through the inhibition of the Androgen Receptor (AR) signaling axis and Estrogen Receptor-positive (ER+) breast cancer by downregulating ER signaling.[3][6][7] It has also shown efficacy in hematological malignancies by suppressing the expression of oncogenes like MYC.[5]
Q3: How can I confirm that this compound is active in my cell line?
A3: To confirm the on-target activity of this compound, you can perform a series of experiments:
-
Western Blot for Histone Acetylation: A hallmark of this compound activity is the reduction of H3K27ac levels. You can perform a western blot on histone extracts from this compound-treated and vehicle-treated cells using an antibody specific for H3K27ac. A dose-dependent decrease in H3K27ac is a strong indicator of target engagement.
-
RT-qPCR for Target Gene Expression: this compound is known to downregulate the expression of key oncogenes. In relevant cell lines, you can measure the mRNA levels of genes like MYC, CCND1, or androgen receptor target genes (e.g., KLK3, TMPRSS2) using RT-qPCR.[7][8] A significant reduction in the expression of these genes upon this compound treatment indicates cellular activity.
-
Cell Viability/Proliferation Assays: You can assess the impact of this compound on cell growth using assays like MTT, CellTiter-Glo, or direct cell counting. A dose-dependent decrease in cell viability or proliferation suggests that the inhibitor is having a functional effect on the cells.[6]
Q4: My cells are showing resistance to this compound. What are the potential mechanisms?
A4: Acquired resistance to this compound can arise through several mechanisms, although specific clinical data is limited. Based on general principles of drug resistance to targeted therapies, potential mechanisms include:
-
Mutations in the Target Proteins: Mutations in the bromodomains of CREBBP or EP300 could potentially alter the binding affinity of this compound, rendering it less effective.[1][9][10][11]
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways. For instance, activation of the PI3K/Akt/mTOR or MAPK signaling pathways could potentially confer resistance to this compound.[12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[13][14][15][16][17]
-
Epigenetic Reprogramming: Cells may undergo broader epigenetic changes that lead to the activation of alternative transcriptional programs that are not dependent on CBP/p300 bromodomain activity.
Q5: Can resistance to this compound be overcome?
A5: Yes, preclinical studies have shown that resistance to this compound can be overcome. One effective strategy is the use of proteolysis-targeting chimeras (PROTACs) that induce the degradation of p300/CBP. For example, the PROTAC degrader CBPD-409 has been shown to be effective in this compound-resistant LNCaP prostate cancer cells.[8] This suggests that even if the bromodomain is altered or bypassed, the complete removal of the p300/CBP protein can still be a viable therapeutic strategy.
Troubleshooting Guides
Issue 1: No significant decrease in H3K27ac levels after this compound treatment in Western Blot.
| Potential Cause | Troubleshooting Steps |
| Inactive this compound Compound | - Ensure the compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation.- Prepare fresh stock solutions in the recommended solvent (e.g., DMSO).- Test a fresh batch of the compound. |
| Insufficient Drug Concentration or Treatment Time | - Perform a dose-response experiment with a wider range of this compound concentrations.- Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your cell line. |
| Poor Antibody Quality | - Use a well-validated, ChIP-grade antibody specific for H3K27ac.- Titrate the primary antibody to determine the optimal concentration.- Include a positive control (e.g., lysate from a sensitive cell line known to respond to this compound). |
| Inefficient Histone Extraction | - Use a robust histone extraction protocol (e.g., acid extraction) to ensure enrichment of histone proteins.- Verify the presence of total H3 or H4 as a loading control. |
| Cell Line Insensitivity | - Confirm that your cell line is dependent on CBP/p300 bromodomain activity for the expression of key genes.- Consider that some cell lines may have intrinsic resistance mechanisms. |
Issue 2: this compound does not reduce the viability of my cancer cell line.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Assay Conditions | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.- Extend the duration of the assay (e.g., 72, 96, or 120 hours) as the effects of epigenetic inhibitors can be slow to manifest.[6] |
| Incorrect Assay Type | - For some cell lines, a colony formation assay may be more sensitive in detecting the long-term effects of this compound on proliferation compared to short-term viability assays.[6] |
| Intrinsic Resistance of the Cell Line | - The cell line may not be dependent on the transcriptional programs regulated by CBP/p300 bromodomains.- The cell line may have pre-existing resistance mechanisms, such as high expression of ABC transporters. |
| Serum Components in Media | - Components in the fetal bovine serum (FBS) may interfere with the activity of this compound. Consider using charcoal-stripped serum if studying hormone-dependent cancers. |
Issue 3: Difficulty in interpreting ChIP-seq data after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| No change in BRD4 binding at target sites | - This is expected. This compound inhibits the reader function of the CBP/p300 bromodomain, not the recruitment of the entire transcriptional complex. It does not displace BRD4. |
| Global vs. Locus-Specific Changes in H3K27ac | - Analyze changes in H3K27ac at specific enhancer and promoter regions of known target genes (e.g., MYC, AR target genes).- While a global reduction in H3K27ac may be observed, the most significant changes are expected at active enhancers. |
| High Background Signal | - Optimize the ChIP protocol, including cross-linking time, sonication conditions, and antibody concentration.- Ensure sufficient washing steps to reduce non-specific binding.- Use a high-quality, specific antibody for your protein of interest. |
| Variability between Replicates | - Ensure consistent cell culture conditions and treatment protocols for all replicates.- Perform a sufficient number of biological replicates to achieve statistical power. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | Cell Viability | ~100 - 200 | [8] |
| VCaP | Prostate Cancer | Cell Viability | ~100 - 200 | [8] |
| 22Rv1 | Prostate Cancer | Cell Viability | ~200 - 400 | [3] |
| LNCaP (this compound Resistant) | Prostate Cancer | Cell Viability | >10,000 | [8] |
| MCF-7 | Breast Cancer | Cell Proliferation | ~250 | [7] |
| T-47D | Breast Cancer | Cell Proliferation | ~250 | [7] |
| BT-474 | Breast Cancer | Cell Proliferation | ~500 | [7] |
| MV-4-11 | Acute Myeloid Leukemia | MYC Expression | 14 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including assay duration and methodology.
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol is designed to assess changes in H3K27ac levels in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treat cells with a range of this compound concentrations (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
2. Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing histones.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and air dry the pellet.
-
Resuspend the histone pellet in ultrapure water.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
4. SDS-PAGE and Western Blotting:
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Probe a parallel blot or strip and re-probe the same membrane with an antibody against total Histone H3 or H4 as a loading control.
Protocol 2: Generating this compound Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line.[18][19][20][21][22]
1. Determine the Initial IC50:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the initial IC50 value.
2. Initial Drug Exposure:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Initially, a significant proportion of cells will die.
-
Continue to culture the surviving cells, changing the media with fresh this compound every 2-3 days.
3. Dose Escalation:
-
Once the cells have recovered and are proliferating steadily in the presence of the initial this compound concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat this process of recovery and dose escalation. This is a lengthy process and can take several months.
4. Characterization of Resistant Cells:
-
Periodically, perform a cell viability assay on the resistant cell population to determine the new IC50 for this compound. A significant increase in the IC50 compared to the parental line indicates the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), expand the resistant cell population.
-
Freeze down stocks of the resistant cells at various passages.
5. Maintenance of Resistant Phenotype:
-
To maintain the resistant phenotype, culture the cells in the continuous presence of the final concentration of this compound.
-
For experiments, you may culture the cells in drug-free media for a short period, but prolonged culture without the drug may lead to a loss of resistance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. Mutations in CREBBP and EP300 HAT and Bromo Domains Drive Hypermutation and Predict Survival in GI Cancers Treated with Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of histone acetyltransferase function radiosensitizes CREBBP/EP300 mutants via repression of homologous recombination, potentially targeting a gain of function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. whatisepigenetics.com [whatisepigenetics.com]
- 15. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 16. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Structure and function of efflux pumps that confer resistance to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Culture Academy [procellsystem.com]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Gne-049 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental CBP/p300 bromodomain inhibitor, Gne-049.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing high variability in my IC50 values for this compound in cell viability assays. What are the potential causes and solutions?
Possible Causes:
-
Inhibitor Instability: this compound, like many small molecules, can degrade if not stored properly.
-
Cell Line Heterogeneity: Different cancer cell lines exhibit varying dependence on CBP/p300 signaling. For instance, androgen receptor-positive (AR+) prostate cancer cells are generally more sensitive than AR-negative cells.[1][2]
-
Experimental Inconsistency: Variations in cell seeding density, passage number, or treatment duration can lead to inconsistent results.[3]
-
Assay-Specific Artifacts: The type of viability assay used (e.g., MTT, CellTiter-Glo) can influence the outcome.
Troubleshooting Steps:
-
Verify Inhibitor Integrity: Aliquot this compound upon receipt and store at -80°C for long-term storage and -20°C for short-term use (up to one month).[4] Always prepare fresh dilutions from a stock solution for each experiment.
-
Use a Consistent Cell Culture Protocol:
-
Maintain a consistent and low passage number for your cell lines.[3]
-
Standardize cell seeding densities across experiments.
-
Ensure uniform incubation times and conditions.
-
-
Select an Appropriate Cell Line: Confirm that your cell model is dependent on CBP/p300 signaling for proliferation. AR+ prostate cancer cell lines and certain hematological malignancy cell lines are good positive controls.[2][5]
-
Optimize Assay Conditions: If using an endpoint assay like CellTiter-Glo, ensure that the assay is performed within the linear range of detection for your cell number.
Q2: I am not observing the expected decrease in downstream markers like H3K27 acetylation or MYC expression after this compound treatment. What should I investigate?
Possible Causes:
-
Insufficient Target Engagement: The concentration or duration of this compound treatment may not be sufficient to inhibit CBP/p300 activity in your specific cell model.
-
Inactive Compound: The this compound may have degraded.
-
Suboptimal Assay Conditions: Issues with antibody performance in Western blotting or inefficient RNA extraction for qPCR can lead to misleading results.
-
Redundancy with p300: In some contexts, p300 may compensate for CBP inhibition.
Troubleshooting Steps:
-
Confirm Target Engagement: A dose-dependent reduction in global H3K27 acetylation is a reliable indicator of this compound activity.[2] Perform a Western blot for H3K27ac as a primary check of on-target effect.
-
Perform a Dose-Response and Time-Course Experiment: To determine the optimal conditions for your cell line, test a range of this compound concentrations and treatment durations, monitoring both H3K27ac and MYC levels by Western blot and RT-qPCR.[3]
-
Include a Positive Control: Use a sensitive cell line, such as MV-4-11, where the EC50 for MYC inhibition by this compound is known to be approximately 14 nM, to confirm the potency of your compound.[5]
-
Consider Dual Inhibition: If functional redundancy with p300 is suspected, consider using a dual CBP/p300 inhibitor.
Q3: My in vivo xenograft study with this compound is showing unexpected toxicity or lack of efficacy. What factors should I consider?
Possible Causes:
-
Pharmacokinetic (PK) Issues: this compound has shown CNS-related toxicity at high doses in rats, indicating brain penetration.[4]
-
Model Resistance: The chosen xenograft model may not be sensitive to CBP/p300 inhibition.
-
Suboptimal Dosing Regimen: The dose and schedule may not be sufficient to maintain target inhibition in the tumor tissue.
Troubleshooting Steps:
-
Review Preclinical Toxicity Data: Be aware of potential CNS-related side effects and monitor animals accordingly. Consider using a structural analog with lower brain penetrance, such as GNE-781, if CNS toxicity is a concern.[6]
-
Confirm In Vitro Sensitivity: Ensure that the cell line used for the xenograft is sensitive to this compound in vitro before proceeding with in vivo studies.
-
Pharmacodynamic (PD) Analysis: Collect tumor samples during or at the end of the study to measure H3K27ac levels to confirm target engagement in vivo.
-
Combination Therapy: Consider combining this compound with other agents. For example, it has shown synergistic effects with the BET inhibitor JQ1 and the anti-androgen drug enzalutamide.[5]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50/EC50 | Cell Line/Assay Type | Reference |
| CBP Bromodomain | 1.1 nM | Biochemical Binding Assay | [5] |
| p300 Bromodomain | 2.3 nM | Biochemical Binding Assay | [5] |
| BRET Cellular Assay | 12 nM | Cellular Engagement Assay | [5] |
| MYC Expression | 14 nM | MV-4-11 Cells | [5] |
| BRD4(1) | 4200 nM | Biochemical Binding Assay | [4] |
Experimental Protocols
Protocol 1: Cell Viability (CellTiter-Glo®) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6 days for prostate cancer cell lines).[2]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for H3K27ac and MYC
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27ac, MYC, and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound inhibits the bromodomain of CBP/p300, preventing histone acetylation and oncogene transcription.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A standard experimental workflow for assessing this compound efficacy and target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. pnas.org [pnas.org]
- 6. Cell-to-cell variability in Myc dynamics drives transcriptional heterogeneity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GNE-049 vs. BRD4 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CBP/p300 bromodomain inhibitor GNE-049 and prominent BRD4 inhibitors. This document synthesizes experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent and highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, two critical transcriptional co-activators. In contrast, BRD4 inhibitors, such as JQ1, OTX-015, and I-BET762, target the bromodomain and extra-terminal domain (BET) family of proteins, with a primary focus on BRD4. While both classes of inhibitors impact transcriptional regulation and have shown promise in oncology, their distinct mechanisms of action, target selectivity, and downstream effects lead to different pharmacological profiles and therapeutic opportunities. This guide explores these differences through a detailed comparison of their biochemical, cellular, and in vivo activities.
Data Presentation
Table 1: Biochemical Activity and Selectivity
| Compound | Target | IC50 (nM) | Kd (nM) | Selectivity |
| This compound | CBP | 1.1[1] | - | >3,850-fold vs. BRD4[1] |
| p300 | 2.3[1] | - | ||
| BRD4 | 4,240[1] | - | ||
| JQ1 | BRD4 (BD1) | 77[2] | 50-190 | Pan-BET inhibitor |
| BRD4 (BD2) | 33[2] | |||
| BRD2, BRD3, BRDT | Potent Inhibition | |||
| OTX-015 | BRD2/3/4 | 92-112 | - | Pan-BET inhibitor |
| I-BET762 | BRD4 | - | - | Pan-BET inhibitor |
| CCS1477 | p300 | - | 1.3 | >170-fold vs. BRD4 |
| CBP | - | 1.7 | ||
| BRD4 | - | 222 | ||
| NEO2734 | p300/CBP | <30 | 19 (CBP), 31 (p300) | Dual p300/CBP and BET inhibitor |
| BETs | <30 | Single-digit nM |
Table 2: Cellular and In Vivo Anti-Tumor Activity
| Compound | Cell Line/Model | Assay | Endpoint | Result |
| This compound | LNCaP (Prostate) | Cell Viability | IC50 | ~1 µM |
| 22Rv1 (Prostate) | Cell Viability | IC50 | ~1 µM | |
| VCaP (Prostate) | Cell Viability | IC50 | ~1 µM | |
| Prostate Cancer PDX | In Vivo | Tumor Growth Inhibition | 55% at day 18[3] | |
| JQ1 | 22Rv1 (Prostate) | Cell Viability | IC50 | 0.06 µM[4] |
| VCaP (Prostate) | In Vivo | Tumor Growth Suppression | Significant | |
| PC3 (Prostate) | In Vivo | Tumor Growth Suppression | Significant[5] | |
| OTX-015 | Leukemia Cell Lines | Cell Growth | Submicromolar Inhibition | Significant |
| CCS1477 | 22Rv1 (Prostate) | Cell Proliferation | IC50 | 96 nM[6] |
| VCaP (Prostate) | Cell Proliferation | IC50 | 49 nM[6] | |
| 22Rv1 Xenograft | In Vivo | Tumor Growth Inhibition | Complete | |
| NEO2734 | NMC Cell Lines | Cell Growth | Potent Inhibition | Significant[7] |
| NMC Xenografts | In Vivo | Tumor Regression & Survival | Markedly improved survival[8] |
Mechanism of Action and Signaling Pathways
This compound and BRD4 inhibitors both modulate gene expression by interfering with the function of transcriptional co-activators. However, they target distinct protein families that often collaborate in regulating the expression of key oncogenes like MYC.
CBP/p300 and BRD4 Co-regulation of Gene Transcription:
CBP/p300 are histone acetyltransferases (HATs) that acetylate histones, particularly H3K27, leading to a more open chromatin structure accessible for transcription. BRD4, a member of the BET family, recognizes and binds to these acetylated histones via its bromodomains, subsequently recruiting the transcriptional machinery to initiate and elongate transcription. This synergistic action is crucial for the expression of many genes involved in cell proliferation and survival.
This compound, by inhibiting the bromodomain of CBP/p300, prevents these proteins from recognizing acetylated histones, thereby reducing H3K27 acetylation at enhancers and promoters and subsequently downregulating the expression of target genes like MYC.[9][10] BRD4 inhibitors, on the other hand, directly compete with acetylated histones for binding to the bromodomains of BRD4, displacing it from chromatin and thereby inhibiting the transcription of BRD4-dependent genes, including MYC.
Experimental Protocols
Biochemical Bromodomain Inhibition Assay (AlphaScreen)
This assay is a bead-based, non-radioactive method to measure the binding of an inhibitor to a bromodomain.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST acceptor beads bind to the GST-tagged bromodomain. When in proximity, the donor beads excite the acceptor beads, generating a luminescent signal. An inhibitor that binds to the bromodomain will disrupt this interaction, leading to a decrease in the signal.
Workflow:
Detailed Protocol: A detailed protocol for a BRD3 (BD2) inhibitor screening assay kit from BPS Bioscience can be found in the search results.[11] The general steps involve preparing a master mix of assay buffer and ligand, adding the bromodomain protein and test inhibitor, followed by the addition of acceptor and donor beads with respective incubation periods before reading the plate.
Cell-Based Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
Workflow:
Detailed Protocol: A detailed protocol for the CellTiter-Glo® Luminescent Cell Viability Assay is provided by Promega.[12][13][14] Key steps include preparing the CellTiter-Glo® reagent, adding it to the cell culture plate, mixing to induce cell lysis, and measuring the luminescent signal after a short incubation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (drug) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein is then quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Detailed Protocol: A general protocol for CETSA involves treating cells with the compound of interest, heating the cell lysate or intact cells, separating the soluble and aggregated protein fractions by centrifugation, and detecting the amount of soluble target protein by Western blot or other methods.[15]
Comparative Performance Analysis
Selectivity and Potency
This compound is exceptionally selective for the CBP/p300 bromodomains, with over 3,850-fold selectivity against BRD4.[1] This high selectivity minimizes off-target effects related to BET protein inhibition. In contrast, BRD4 inhibitors like JQ1, OTX-015, and I-BET762 are pan-BET inhibitors, targeting the bromodomains of BRD2, BRD3, BRD4, and BRDT with similar potencies. While effective at inhibiting BRD4, their broader activity profile may contribute to different efficacy and toxicity profiles. The dual inhibitor NEO2734 potently targets both p300/CBP and BET bromodomains.[7][8]
Cellular Activity and Resistance
In prostate cancer cell lines, both this compound and BRD4 inhibitors have demonstrated anti-proliferative effects. However, their mechanisms and the contexts in which they are most effective differ. For instance, a BET inhibitor-resistant prostate cancer cell line remained sensitive to the CBP/p300 inhibitor CCS1477, highlighting the distinct mechanisms of action and the potential for CBP/p300 inhibitors to overcome resistance to BET inhibitors.[4] Furthermore, combining this compound with the BRD4 inhibitor JQ1 has been shown to have a synergistic effect on inhibiting cell proliferation in prostate cancer cells, suggesting that targeting both pathways simultaneously may be a valuable therapeutic strategy.[9]
In Vivo Efficacy
In preclinical xenograft models of prostate cancer, this compound has demonstrated significant tumor growth inhibition.[3] Similarly, BRD4 inhibitors like JQ1 have shown efficacy in various cancer models, including prostate cancer and leukemia.[5][16][17] The dual inhibitor NEO2734 has shown superior efficacy in NUT midline carcinoma xenografts compared to a selective BET inhibitor alone.[7][8]
Conclusion
This compound and BRD4 inhibitors represent two distinct and promising classes of epigenetic modulators for cancer therapy. This compound offers high selectivity for CBP/p300, providing a targeted approach to inhibiting transcriptional co-activators with a potentially different safety and efficacy profile compared to the broader activity of pan-BET inhibitors. The experimental data suggests that while both classes of compounds can impact the expression of key oncogenes like MYC, their differential target engagement can lead to distinct cellular outcomes and opportunities to overcome drug resistance. For researchers and drug developers, the choice between targeting CBP/p300, BRD4, or both will depend on the specific cancer context, the desired pharmacological effect, and the potential for combination therapies. The detailed protocols and comparative data presented in this guide are intended to facilitate these critical decisions in the advancement of novel epigenetic therapies.
References
- 1. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 4. cellcentric.com [cellcentric.com]
- 5. BET Bromodomain Inhibition Blocks the Function of a Critical AR-Independent Master Regulator Network in Lethal Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Combined targeting of the BRD4-NUT-p300 axis in NUT midline carcinoma by dual selective bromodomain inhibitor, NEO2734 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 11. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-049 vs. CCS1477: A Comparative Guide to Two Potent p300/CBP Bromodomain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent p300/CBP bromodomain inhibitors, GNE-049 and CCS1477 (inobrodib), supported by experimental data and detailed methodologies.
The homologous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP/KAT3A) are critical transcriptional co-regulators involved in a myriad of cellular processes. Their bromodomains, which recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, are essential for their recruitment to chromatin and subsequent gene activation. Dysregulation of p300/CBP activity is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC), making them attractive therapeutic targets. This compound, developed by Genentech, and CCS1477 (inobrodib), developed by CellCentric, are two potent and selective small molecule inhibitors of the p300/CBP bromodomains. This guide delves into a head-to-head comparison of their efficacy, drawing upon preclinical data.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | CCS1477 (inobrodib) |
| Target | p300/CBP Bromodomain | p300/CBP Bromodomain |
| Binding Affinity (IC50/Kd) | CBP IC50: 1.1 nMp300 IC50: 2.3 nM | p300 Kd: 1.3 nMCBP Kd: 1.7 nM |
| Selectivity over BRD4 | >3,850-fold | 130 to 170-fold |
| Cellular Potency (Prostate Cancer) | VCaP IC50: < 100 nM22Rv1 IC50: < 100 nM | VCaP IC50: 49 nM22Rv1 IC50: 96 nM |
| In Vivo Efficacy (Prostate Cancer Xenografts) | Significant tumor growth inhibition in patient-derived xenograft (PDX) models.[1] | Complete tumor growth inhibition in a 22Rv1 xenograft model. |
Mechanism of Action: Targeting the p300/CBP Bromodomain
Both this compound and CCS1477 are designed to competitively bind to the acetyl-lysine binding pocket of the p300 and CBP bromodomains. This inhibition prevents the recruitment of the p300/CBP complex to chromatin, thereby downregulating the expression of key oncogenes, including the androgen receptor (AR) and its splice variants, as well as c-Myc.[2][3]
Preclinical Efficacy: A Head-to-Head Comparison
Biochemical Potency and Selectivity
Both this compound and CCS1477 exhibit high-affinity binding to the bromodomains of p300 and CBP. This compound demonstrates IC50 values of 1.1 nM for CBP and 2.3 nM for p300.[4][5] CCS1477 shows dissociation constants (Kd) of 1.7 nM for CBP and 1.3 nM for p300.[4]
A key differentiator is their selectivity over the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, which is another important epigenetic target. This compound displays a remarkable selectivity of over 3,850-fold for CBP/p300 over BRD4.[4] CCS1477 also shows good selectivity, with a 130 to 170-fold preference for p300/CBP over BRD4.[4] This high selectivity is crucial for minimizing off-target effects.
In Vitro Cellular Activity
In prostate cancer cell lines, both inhibitors have demonstrated potent anti-proliferative effects, particularly in androgen receptor-positive (AR+) lines.
Table 1: In Vitro Proliferation IC50 Values in Prostate Cancer Cell Lines
| Cell Line | AR Status | This compound IC50 (nM) | CCS1477 IC50 (nM) |
| VCaP | AR+, AR-V+ | < 100 | 49 |
| 22Rv1 | AR+, AR-V+ | < 100 | 96 |
| LNCaP | AR+ | Not explicitly stated | Not explicitly stated |
| PC-3 | AR- | Ineffective | >1000 |
| DU145 | AR- | Ineffective | >1000 |
Data compiled from multiple sources.[4]
These results highlight that the anti-tumor activity of both compounds is largely dependent on the AR signaling pathway. Both inhibitors effectively downregulate the expression of full-length AR, AR splice variants (like AR-V7), and the proto-oncogene c-Myc.[2][3]
In Vivo Antitumor Efficacy
The potent in vitro activity of both this compound and CCS1477 translates to significant in vivo antitumor efficacy in prostate cancer xenograft models.
This compound has been shown to significantly suppress tumor growth in patient-derived xenograft (PDX) models of prostate cancer.[1] In one study, this compound treatment resulted in a 55% reduction in tumor growth, which was more effective than the 21% reduction observed with the androgen receptor antagonist enzalutamide.[1]
CCS1477 has demonstrated complete tumor growth inhibition in a 22Rv1 xenograft model. This was accompanied by a significant reduction in plasma prostate-specific antigen (PSA) levels and downregulation of AR, AR-V7, and c-Myc in the tumors.
Experimental Protocols
Biochemical Assays: Bromodomain Binding
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for this compound): This assay measures the binding of the inhibitor to the p300/CBP bromodomain. A biotinylated ligand that binds to the bromodomain is used in conjunction with a Europium-labeled streptavidin donor and an APC-labeled anti-His antibody acceptor (for a His-tagged bromodomain protein). When the ligand is bound to the bromodomain, FRET occurs. This compound competes with the biotinylated ligand, leading to a decrease in the FRET signal, which is used to calculate the IC50 value.
Surface Plasmon Resonance (SPR) Assay (for CCS1477): SPR is used to measure the binding kinetics and affinity (Kd) of CCS1477 to p300 and CBP. The bromodomain proteins are immobilized on a sensor chip, and a solution containing CCS1477 is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
Cellular Assays: Proliferation and Viability
CellTiter-Glo® Luminescent Cell Viability Assay: This assay is used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. Prostate cancer cells are seeded in 96-well plates and treated with various concentrations of this compound or CCS1477 for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, and the resulting luminescent signal is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Models
Patient-Derived Xenograft (PDX) Model (for this compound): Tumor fragments from a prostate cancer patient are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID). Once the tumors are established, the mice are randomized into treatment and control groups. This compound is administered orally, and tumor volume is measured regularly with calipers. At the end of the study, tumors are harvested for biomarker analysis.[1]
Cell Line-Derived Xenograft Model (for CCS1477): Prostate cancer cells (e.g., 22Rv1) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice). When tumors reach a certain volume, mice are randomized and treated with CCS1477 orally. Tumor growth and body weight are monitored throughout the study. Plasma samples can be collected to measure PSA levels, and tumors are excised for Western blot or qPCR analysis of target proteins and genes.
Conclusion
Both this compound and CCS1477 are highly potent and selective inhibitors of the p300/CBP bromodomains with demonstrated efficacy in preclinical models of prostate cancer. This compound stands out for its exceptional selectivity over BRD4, which may translate to a more favorable safety profile. CCS1477 has shown robust in vivo activity, leading to complete tumor regression in a cell line-derived xenograft model and is currently in clinical development (as inobrodib). The choice between these inhibitors for research purposes may depend on the specific experimental context, such as the need for maximal selectivity or the investigation of a clinically progressing compound. Further head-to-head clinical studies will be necessary to definitively determine their comparative therapeutic potential.
References
- 1. ascopubs.org [ascopubs.org]
- 2. cellcentric.com [cellcentric.com]
- 3. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
GNE-049 and Enzalutamide Combination: A Comparative Guide for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the novel CBP/p300 bromodomain inhibitor, GNE-049, and the second-generation androgen receptor (AR) antagonist, enzalutamide (B1683756), both as single agents and in combination, for the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC).
Introduction
Enzalutamide is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC), effectively targeting the androgen receptor (AR) signaling pathway.[1][2][3] However, resistance to enzalutamide inevitably develops through various mechanisms, including AR mutations, splice variants, and the activation of bypass signaling pathways.[4][5][6][7] This has spurred the development of novel therapeutic strategies to overcome resistance and enhance treatment efficacy.
This compound is a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[8][9][10] These co-activators are crucial for the transcriptional activity of the androgen receptor. By inhibiting CBP/p300, this compound offers a distinct mechanism to suppress AR-driven gene expression and tumor growth, showing promise in both enzalutamide-sensitive and -resistant settings.[11][12][13]
This guide summarizes the preclinical data supporting the combination of this compound and enzalutamide, providing a rationale for this therapeutic strategy in advanced prostate cancer.
Mechanisms of Action
Enzalutamide: Androgen Receptor Signaling Inhibition
Enzalutamide disrupts the AR signaling pathway at multiple key steps:
-
Blocks Androgen Binding: It competitively inhibits the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the ligand-binding domain (LBD) of the AR.[1][7][14]
-
Inhibits Nuclear Translocation: Enzalutamide prevents the translocation of the activated AR from the cytoplasm into the nucleus.[1][15][16]
-
Impairs DNA Binding: It interferes with the binding of the AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of AR target genes.[1][17][18]
Figure 1. Mechanism of Action of Enzalutamide.
This compound: CBP/p300 Bromodomain Inhibition
This compound targets the epigenetic co-activators CBP and p300, which are essential for AR-mediated gene transcription. The mechanism involves:
-
Binding to Bromodomains: this compound binds with high affinity to the bromodomains of CBP and p300.[8][9][10] The bromodomain is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones, a key step in chromatin remodeling and gene activation.
-
Inhibition of Co-activator Function: By occupying the bromodomain, this compound prevents CBP/p300 from engaging with acetylated histones at AR target gene enhancers and promoters.[12][19] This disrupts the formation of a functional transcriptional complex.
-
Suppression of AR Target Gene Expression: The inhibition of CBP/p300 co-activator function leads to a broad downregulation of AR target genes, including those that drive prostate cancer cell proliferation and survival.[11][12]
Figure 2. Mechanism of Action of this compound.
Preclinical Efficacy: this compound vs. Enzalutamide and Combination
Preclinical studies in patient-derived xenograft (PDX) models of castration-resistant prostate cancer have demonstrated the superior single-agent activity of this compound compared to enzalutamide and the potent anti-tumor effect of the combination.
In Vivo Tumor Growth Inhibition
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | PDX Model | Study Duration |
| Vehicle | - | 0% | TM00298 | 18 days |
| Enzalutamide | 10 mg/kg, once daily, oral | 21%[14] | TM00298 | 18 days |
| This compound | 30 mg/kg, twice daily, oral | 55%[14] | TM00298 | 18 days |
| This compound + Enzalutamide | This compound (30 mg/kg, BID) + Enzalutamide (10 mg/kg, QD) | 106% | LuCaP-77 | 21 days |
| This compound + Enzalutamide | This compound (30 mg/kg, BID) + Enzalutamide (10 mg/kg, QD) | 118% | LuCaP-96.1 | 21 days |
| This compound + Enzalutamide | This compound (30 mg/kg, BID) + Enzalutamide (10 mg/kg, QD) | 105% | LuCAP-35V | 21 days |
Data sourced from preclinical studies reported by Genentech.[11][14] TGI > 100% indicates tumor regression.
Suppression of AR Target Genes
The combination of this compound and enzalutamide leads to a significant suppression of key AR target genes involved in prostate cancer progression.
| Gene | This compound | Enzalutamide | This compound + Enzalutamide |
| KLK3 (PSA) | ↓↓ | ↓ | ↓↓↓ |
| TMPRSS2 | ↓↓ | ↓ | ↓↓↓ |
| FKBP5 | ↓↓ | ↓ | ↓↓↓ |
| MYC | ↓↓ | ↓ | ↓↓↓ |
Qualitative representation of data from qPCR analysis in the TM00298 PDX model after 7 days of treatment.[12] (↓ represents a decrease in gene expression).
Efficacy in Enzalutamide-Resistant Models
A key advantage of this compound is its ability to inhibit the growth of prostate cancer cells that have developed resistance to enzalutamide. This is attributed to its distinct mechanism of action that remains effective even when resistance mechanisms, such as the expression of AR splice variants lacking the ligand-binding domain (e.g., AR-V7), are present.[12]
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of this compound and enzalutamide.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining cell viability in prostate cancer cell lines.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, enzalutamide, or the combination at various ratios for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values can be determined using non-linear regression analysis.
Quantitative Real-Time PCR (RT-qPCR) for AR Target Gene Expression
This protocol outlines the steps for analyzing the expression of AR target genes.
-
RNA Extraction: Extract total RNA from treated cells or tumor tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for AR target genes (e.g., KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform qPCR using a real-time PCR system with a standard cycling program.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
In Vivo Xenograft Tumor Growth Study
This protocol describes a typical xenograft study to evaluate in vivo efficacy.
-
Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., VCaP, 22Rv1) or implant patient-derived tumor fragments into the flanks of male immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a volume of approximately 150-200 mm³. Randomize mice into treatment groups (e.g., vehicle, this compound, enzalutamide, combination).
-
Drug Administration: Administer drugs as per the specified doses and schedule (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Figure 3. General Experimental Workflow.
Conclusion
The preclinical data strongly suggest that the combination of the CBP/p300 bromodomain inhibitor this compound and the AR antagonist enzalutamide is a promising therapeutic strategy for advanced prostate cancer. The superior single-agent activity of this compound and the potent anti-tumor effects of the combination in preclinical models, including those resistant to enzalutamide, provide a compelling rationale for further investigation and clinical development. This combination has the potential to overcome enzalutamide resistance and improve outcomes for patients with castration-resistant prostate cancer.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. info.taconic.com [info.taconic.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enzalutamide-Resistant Progression of Castration-Resistant Prostate Cancer Is Driven via the JAK2/STAT1-Dependent Pathway [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined AKT and MEK Pathway Blockade in Pre-Clinical Models of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reprocell.com [reprocell.com]
- 12. Radiosensitization by enzalutamide for human prostate cancer is mediated through the DNA damage repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 15. mcgill.ca [mcgill.ca]
- 16. Combination AZD5363 with Enzalutamide Significantly Delays Enzalutamide-resistant Prostate Cancer in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer [frontiersin.org]
- 18. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of putative AR target genes for inclusion on the Agilent oligoarray [bio-protocol.org]
GNE-049: A Comparative Guide to Synergistic Combinations in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
GNE-049, a potent and selective inhibitor of the CBP/p300 bromodomains, has emerged as a promising therapeutic agent in oncology. Its mechanism of action, which involves the disruption of transcriptional programs crucial for cancer cell proliferation and survival, makes it a prime candidate for combination therapies. This guide provides a comprehensive comparison of this compound's synergistic potential with other anti-cancer drugs, supported by experimental data and detailed methodologies to facilitate further research and drug development.
This compound and Enzalutamide (B1683756) in Prostate Cancer: An Additive to Modest Synergy
The combination of this compound with the androgen receptor (AR) antagonist enzalutamide has been investigated primarily in the context of castration-resistant prostate cancer (CRPC), a disease state often characterized by persistent AR signaling.
In Vivo Efficacy
In patient-derived xenograft (PDX) models of CRPC, the combination of this compound and enzalutamide has demonstrated additive anti-tumor activity.[1] Treatment with this compound or enzalutamide as single agents resulted in significant tumor growth inhibition (TGI), and the combination of both agents led to a greater reduction in tumor volume.[1]
| PDX Model | Treatment Group | Tumor Growth Inhibition (TGI) |
| LuCaP-77 | This compound | 86% |
| Enzalutamide | 53% | |
| This compound + Enzalutamide | 106% | |
| LuCaP-96.1 | This compound | 75% |
| Enzalutamide | 39% | |
| This compound + Enzalutamide | 118% | |
| LuCAP-35V | This compound | 91% |
| Enzalutamide | - | |
| This compound + Enzalutamide | 105% | |
| TM00298 | This compound | 55% |
| Enzalutamide | 21% |
Table 1: In vivo tumor growth inhibition in CRPC patient-derived xenograft models treated with this compound and enzalutamide, alone and in combination.[1]
In Vitro Synergy
Interestingly, in vitro studies have suggested that the synergy between this compound and enzalutamide is not as pronounced. In LNCaP prostate cancer cells, the combination was found to be "not strongly synergistic" in both gene expression and cell viability assays.[1] This suggests that while both drugs target the AR signaling axis, their mechanisms may overlap in a way that does not produce a strong synergistic effect in a simplified 2D cell culture model.
This compound and BET Inhibitors: A Moderate Synergistic Interaction
The combination of this compound with BET bromodomain inhibitors, such as JQ1, represents a promising strategy of targeting multiple epigenetic regulators simultaneously.
In Vitro Synergy
In a cell viability assay using LNCaP prostate cancer cells, this compound demonstrated "moderate synergy" when combined with the BET inhibitor JQ1.[1] This finding suggests that the concurrent inhibition of CBP/p300 and BET bromodomains can be more effective than targeting either protein alone. While specific quantitative data such as a Combination Index (CI) or Bliss synergy score was not provided in the reviewed literature, the qualitative description points towards a beneficial interaction.
Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Studies
-
Animal Models: Male SCID mice were used for the engraftment of CRPC PDX models (LuCaP-77, LuCaP-96.1, LuCAP-35V, and TM00298).
-
Drug Administration:
-
This compound was administered orally at a dose of 30 mg/kg, twice daily.
-
Enzalutamide was administered orally at a dose of 10 mg/kg, once daily.
-
-
Treatment Duration: Treatment was continued for 18 to 21 days, depending on the model.
-
Tumor Volume Assessment: Tumor volume was measured regularly using calipers, and TGI was calculated at the end of the study.
-
Pharmacodynamic Analysis: For pharmacodynamic studies, tumors were collected after 7 days of treatment, and the expression of AR target genes (KLK3, TMPRSS2, FKBP5, and MYC) was analyzed by qPCR.[1]
In Vitro Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: Cells were treated with a dilution series of this compound, enzalutamide, or JQ1, both as single agents and in combination, for 6 days.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: RNA was extracted from cells or tumor tissue using standard methods, and cDNA was synthesized using a reverse transcription kit.
-
qPCR Reaction: qPCR was performed using a real-time PCR system with primers and probes specific for the target genes (e.g., KLK3, TMPRSS2, FKBP5, MYC) and a housekeeping gene for normalization.
-
Data Analysis: The relative gene expression was calculated using the ΔΔCt method.
3D Soft Agar (B569324) Colony Formation Assay
-
Base Agar Layer: A layer of 0.6% agar in culture medium was solidified in 6-well plates.
-
Cell Layer: Cells were suspended in a 0.3% agar solution in culture medium and seeded on top of the base layer.
-
Drug Treatment: this compound was added to the culture medium.
-
Incubation: Plates were incubated for 2-3 weeks to allow for colony formation.
-
Colony Staining and Counting: Colonies were stained with crystal violet and counted manually or using an automated colony counter.
Signaling Pathways and Experimental Workflows
References
GNE-049: A Comparative Guide to a Potent and Selective CBP/p300 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-049, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, with other relevant inhibitors. The information is supported by experimental data to validate this compound's target inhibition and to offer a clear perspective on its performance against alternatives.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and comparable inhibitors against CBP, p300, and the BET bromodomain family member BRD4. Lower IC50 and EC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Cellular EC50 (nM) | Selectivity (fold) vs. BRD4 |
| This compound | CBP | 1.1 [1][2][3] | 14 (MYC expression) [1][2][3] | ~3850 [1] |
| p300 | 2.3 [1][2][3] | |||
| GNE-781 | CBP | 0.94[2] | 6.6 (MYC expression)[2] | >1000 |
| p300 | 1.2[2] | |||
| CCS1477 | CBP | 1.7[4] | Not specified | ~130-170 |
| p300 | 1.3[4] | |||
| GNE-272 | CBP | 20[5] | Not specified | ~650 |
| p300 | 30[5] | |||
| A-485 (HAT inhibitor) | p300/CBP (catalytic) | Not applicable | Not specified | Not applicable |
| JQ1 (BET inhibitor) | BRD4 | Not applicable | Not specified | Not applicable |
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pockets within the bromodomains of CBP and p300.[3] These two proteins are critical transcriptional co-activators that play a central role in gene regulation by acetylating histone proteins (e.g., H3K27ac) and other transcription factors.[6] By inhibiting the bromodomain, this compound prevents CBP/p300 from recognizing acetylated histones, a key step for the activation of gene expression at enhancers and promoters.[6] This leads to a reduction in histone H3K27 acetylation and the subsequent downregulation of key oncogenes such as MYC, as well as androgen receptor (AR) and estrogen receptor (ER) target genes.[1][7]
Experimental Protocols
Biochemical Bromodomain Binding Assay (TR-FRET)
This assay quantitatively measures the binding affinity of inhibitors to the CBP and p300 bromodomains.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the displacement of a fluorescently labeled ligand from the bromodomain by a test compound.
Protocol:
-
Reagents: Recombinant His-tagged CBP or p300 bromodomain, a biotinylated small-molecule ligand that binds to the bromodomain, Europium-labeled anti-His antibody (donor fluorophore), and Streptavidin-labeled Allophycocyanin (APC) (acceptor fluorophore).
-
Procedure: a. The His-tagged bromodomain is incubated with the biotinylated ligand. b. Europium-labeled anti-His antibody and Streptavidin-APC are added to the mixture. This brings the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal. c. This compound or other test compounds are serially diluted and added to the assay plate. d. The plate is incubated to allow binding to reach equilibrium. e. The TR-FRET signal is read using a plate reader.
-
Data Analysis: The decrease in the TR-FRET signal is proportional to the displacement of the biotinylated ligand by the inhibitor. IC50 values are calculated by fitting the dose-response curves.
Cellular Assay for MYC Expression (EC50 Determination)
This assay determines the potency of inhibitors in a cellular context by measuring the downregulation of a key target gene, MYC.
Principle: The human leukemia cell line MV-4-11, which is known to be dependent on MYC expression, is treated with the inhibitor, and the change in MYC mRNA or protein levels is quantified.
Protocol:
-
Cell Culture: MV-4-11 cells are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound or other inhibitors for a specified period (e.g., 24 hours).
-
Quantification:
-
qRT-PCR: RNA is extracted from the cells, reverse-transcribed to cDNA, and MYC mRNA levels are quantified by quantitative real-time PCR, normalized to a housekeeping gene.
-
Western Blot: Cell lysates are prepared, and MYC protein levels are detected by western blotting using a specific antibody, with a loading control like GAPDH or β-actin.
-
-
Data Analysis: EC50 values are determined by plotting the percentage of MYC expression inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27ac
ChIP-seq is used to assess the impact of inhibitors on histone acetylation at a genome-wide level.
Principle: This technique allows for the identification of the genomic regions where a specific protein (in this case, histone H3 acetylated at lysine (B10760008) 27) is bound.
Protocol:
-
Cell Treatment and Crosslinking: Prostate or breast cancer cells are treated with this compound or a vehicle control. Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific for H3K27ac is used to immunoprecipitate the chromatin fragments associated with this histone mark.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing and Analysis: The purified DNA is prepared for high-throughput sequencing. The resulting sequences are mapped to the genome to identify regions enriched for H3K27ac. A reduction in H3K27ac peaks at specific gene enhancers and promoters in this compound-treated cells indicates target engagement.[6]
In Vivo Target Validation: Patient-Derived Xenograft (PDX) Models
To assess the anti-tumor activity of this compound in a more clinically relevant setting, patient-derived xenograft (PDX) models of prostate cancer are utilized.[8]
Methodology:
-
Model Establishment: Fresh tumor tissue from a prostate cancer patient is surgically implanted into immunocompromised mice.[9]
-
Treatment: Once the tumors are established and have reached a certain size, the mice are treated with this compound, a vehicle control, or a standard-of-care agent like enzalutamide.
-
Efficacy Evaluation: Tumor growth is monitored over time. At the end of the study, tumors are excised and analyzed.
-
Target Engagement Analysis: The expression of AR target genes such as KLK3 (PSA), TMPRSS2, and FKBP5 is measured by qRT-PCR in the tumor tissue to confirm that this compound is hitting its target and modulating the intended signaling pathway.[8]
Results: In preclinical studies, this compound has demonstrated significant suppression of AR target genes and inhibition of tumor growth in prostate cancer PDX models.[8]
Conclusion
This compound is a highly potent and selective inhibitor of the CBP and p300 bromodomains. Its mechanism of action, involving the disruption of acetyl-lysine recognition and subsequent downregulation of key oncogenic signaling pathways, has been validated through a variety of in vitro and in vivo experiments. When compared to other CBP/p300 inhibitors, this compound exhibits excellent potency and a high degree of selectivity against the BET family of bromodomains, making it a valuable tool for further research and a promising candidate for therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound and other inhibitors in this class.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Semiautomated ChIP-Seq Procedure for Large-scale Epigenetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 9. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to CBP/p300 Inhibitors: GNE-049, CCS1477, and A-485
For Researchers, Scientists, and Drug Development Professionals
The homologous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a pivotal role in regulating gene expression. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This guide provides a detailed comparison of three prominent CBP/p300 inhibitors: GNE-049, CCS1477 (Inobrodib), and A-485. We will delve into their mechanisms of action, present comparative experimental data, and provide an overview of the key signaling pathways they modulate.
Mechanism of Action: Targeting Different Functional Domains
CBP and p300 possess two key functional domains that are targeted by small molecule inhibitors: the Bromodomain, which recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, and the Histone Acetyltransferase (HAT) domain, which catalyzes the transfer of acetyl groups to lysine residues. This compound and CCS1477 are Bromodomain inhibitors , while A-485 is a catalytic HAT inhibitor . This fundamental difference in their mechanism of action influences their biological effects.
dot
GNE-049: A Potent and Selective Inhibitor of CBP/p300 Bromodomains
GNE-049 is a highly potent and selective small molecule inhibitor targeting the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. [1] Developed by Genentech, this compound has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer and hematologic malignancies.[2] Its mechanism of action involves the disruption of protein-protein interactions at the level of chromatin, leading to the downregulation of key oncogenic signaling pathways.[2]
Selectivity Profile of this compound
The selectivity of this compound for the CBP and p300 bromodomains over other bromodomain families is a key feature of its therapeutic potential. Extensive screening using the BROMOscan® platform has quantified its binding affinity against a wide panel of human bromodomains.
| Bromodomain Target | IC50 (nM) | Selectivity vs. BRD4 (fold) |
| CBP | 1.1 | 3855 |
| p300 | 2.3 | 1843 |
| BRD4 | 4240 | 1 |
| BRD2 (BD1) | >10000 | <0.42 |
| BRD2 (BD2) | >10000 | <0.42 |
| BRD3 (BD1) | >10000 | <0.42 |
| BRD3 (BD2) | >10000 | <0.42 |
| BRDT (BD1) | >10000 | <0.42 |
| BRDT (BD2) | >10000 | <0.42 |
| BRD1 | >10000 | <0.42 |
| BRD7 | >10000 | <0.42 |
| BRD9 | >10000 | <0.42 |
| ATAD2 | >10000 | <0.42 |
| BAZ2A | >10000 | <0.42 |
| BAZ2B | >10000 | <0.42 |
| CECR2 | >10000 | <0.42 |
| CREBBP (N-term) | 1.1 | 3855 |
| EP300 (N-term) | 2.3 | 1843 |
| FALZ | >10000 | <0.42 |
| GCN5L2 | >10000 | <0.42 |
| KIAA1240 | >10000 | <0.42 |
| PBRM1 (BD2) | >10000 | <0.42 |
| PBRM1 (BD5) | >10000 | <0.42 |
| PCAF | >10000 | <0.42 |
| SMARCA2 | >10000 | <0.42 |
| SMARCA4 | >10000 | <0.42 |
| TAF1 (BD1) | >10000 | <0.42 |
| TAF1 (BD2) | >10000 | <0.42 |
| TAF1L (BD1) | >10000 | <0.42 |
| TAF1L (BD2) | >10000 | <0.42 |
| TIF1a (BD) | >10000 | <0.42 |
| TRIM24 | >10000 | <0.42 |
| WDR9 | >10000 | <0.42 |
This table summarizes the selectivity of this compound against a panel of human bromodomains as determined by BROMOscan®. Data is sourced from the supplementary materials of Jin et al., 2017.
As the data illustrates, this compound exhibits remarkable selectivity for CBP and p300, with IC50 values in the low nanomolar range.[1] In contrast, its affinity for other bromodomains, including the well-studied BET family (BRD2, BRD3, BRD4), is significantly lower, with IC50 values greater than 10,000 nM. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Experimental Methodologies
The determination of this compound's potency and selectivity involved several key biochemical and cellular assays.
Biochemical Bromodomain Binding Assays (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were employed to quantify the binding affinity of this compound to isolated bromodomain proteins.
Protocol: The binding of biotinylated small-molecule ligands to recombinant His-tagged bromodomains was assessed. Test compounds that compete with the biotinylated ligand for bromodomain binding reduce the TR-FRET signal. The assay was performed in a 384-well plate format. Recombinant His-tagged bromodomain protein, a biotinylated small-molecule probe, and the test compound (this compound) were incubated together. Subsequently, Europium-labeled streptavidin (donor) and Allophycocyanin-labeled anti-His antibody (acceptor) were added. Upon excitation of the donor fluorophore, energy transfer to the acceptor occurs only when the donor and acceptor are in close proximity (i.e., when the bromodomain is bound to the biotinylated probe). The resulting FRET signal was measured on a suitable plate reader. The IC50 values were calculated from the dose-response curves.
Cellular Bromodomain Engagement Assays (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays were utilized to confirm the engagement of this compound with its target bromodomains within a cellular context.
Protocol: A NanoBRET™ Target Engagement Intracellular Kinase Assay was adapted for bromodomains. Cells were engineered to express a fusion protein of the target bromodomain (CBP or p300) and NanoLuc® luciferase. These cells were then treated with a cell-permeable fluorescent tracer that binds to the bromodomain, leading to BRET upon addition of the NanoLuc® substrate. This compound was then added in a dose-response manner, and its ability to displace the tracer and reduce the BRET signal was measured. This allowed for the determination of the cellular IC50 value, reflecting the compound's ability to engage its target in a living cell.
BROMOscan®
The BROMOscan® technology from DiscoveRx is a competition binding assay used for broad selectivity profiling.
Protocol: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. A large panel of bromodomains is individually tested. In the absence of a competing compound, the bromodomain binds to the immobilized ligand and is captured on a solid support. The amount of bound bromodomain is then quantified by qPCR of the attached DNA tag. When a potent inhibitor like this compound is present, it prevents the bromodomain from binding to the immobilized ligand, resulting in a lower amount of captured bromodomain and a reduced qPCR signal. The results are reported as percent of control, which is then used to calculate IC50 values.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the co-activator function of CBP/p300, which is crucial for the transcriptional activity of the androgen receptor (AR) and other oncogenic transcription factors like MYC.
In castration-resistant prostate cancer, the androgen receptor signaling pathway remains a key driver of tumor growth.[3] Androgens bind to the AR in the cytoplasm, leading to its dimerization and translocation to the nucleus.[4] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activators, including CBP and p300.[4] The bromodomains of CBP/p300 recognize acetylated lysine (B10760008) residues on histones, facilitating chromatin remodeling and the recruitment of the transcriptional machinery, ultimately leading to the expression of genes that promote cell proliferation and survival, such as MYC and Prostate-Specific Antigen (PSA).[2] this compound, by selectively inhibiting the CBP/p300 bromodomains, prevents their co-activator function, thereby suppressing AR-mediated gene transcription and blocking tumor growth.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 4. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (CPI-637) - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-049 vs. PROTAC Degraders of CBP/p300: A Comparative Guide
In the landscape of epigenetic drug discovery, the paralogous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 have emerged as critical therapeutic targets in various cancers. Their roles in regulating gene expression through histone acetylation and protein-protein interactions are pivotal for tumor growth and survival. This guide provides a detailed comparison of two distinct therapeutic modalities targeting CBP/p300: the small molecule inhibitor GNE-049 and the emerging class of Proteolysis Targeting Chimera (PROTAC) degraders.
Introduction to CBP/p300 and Therapeutic Strategies
CBP and p300 are multi-domain proteins that act as scaffolds for transcription factors and possess intrinsic histone acetyltransferase (HAT) activity. This HAT activity, particularly the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac), is a hallmark of active enhancers and promoters, leading to a chromatin state permissive for gene transcription. Dysregulation of CBP/p300 function is implicated in various malignancies, making them attractive targets for therapeutic intervention.
Two primary strategies to modulate CBP/p300 activity have been developed:
-
Inhibition: Small molecules like this compound are designed to bind to specific domains of CBP/p300, such as the bromodomain, thereby inhibiting their function.
-
Degradation: PROTACs are heterobifunctional molecules that induce the degradation of the target protein by hijacking the cell's ubiquitin-proteasome system.
This guide will delve into the mechanisms, performance, and experimental validation of this compound and several CBP/p300 PROTAC degraders, providing researchers with a comprehensive overview to inform their drug development efforts.
This compound: A Potent Bromodomain Inhibitor
This compound is a potent and selective small molecule inhibitor that targets the bromodomains of CBP and p300. The bromodomain is responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a crucial step for the localization and activity of CBP/p300 at chromatin.
Mechanism of Action of this compound
By binding to the bromodomain, this compound competitively inhibits the interaction of CBP/p300 with acetylated histones. This disrupts their recruitment to and/or retention at enhancers and promoters, leading to a reduction in H3K27ac and the subsequent downregulation of target gene expression, including the oncogene MYC.[1][2]
PROTAC Degraders of CBP/p300
PROTACs represent a novel therapeutic modality that eliminates target proteins rather than just inhibiting them. A CBP/p300 PROTAC consists of a ligand that binds to CBP/p300 (the "warhead"), a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).
Mechanism of Action of PROTACs
The PROTAC molecule facilitates the formation of a ternary complex between CBP/p300 and the E3 ligase. This proximity induces the ubiquitination of CBP/p300, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Performance Comparison: this compound vs. PROTAC Degraders
The key distinction between this compound and PROTACs lies in their impact on the target protein. While this compound inhibits the bromodomain function, leaving the protein intact, PROTACs lead to the complete removal of the CBP/p300 protein. This fundamental difference results in distinct biological consequences.
Quantitative Data Summary
| Compound | Type | Target(s) | IC50 (Binding) | DC50 (Degradation) | Dmax | Key Cellular Effects |
| This compound | Bromodomain Inhibitor | CBP, p300 | CBP: 1.1 nMp300: 2.3 nM[1][3][4] | N/A | N/A | Reduces H3K27ac; inhibits proliferation of AR+ prostate cancer and ER+ breast cancer cells.[3][5] |
| dCBP-1 | PROTAC Degrader | CBP, p300 | N/A | Near-complete degradation at 10-1000 nM in HAP1 cells.[3] | >95% | Potent killing of multiple myeloma cells; ablates MYC enhancer activity.[3][6] |
| JQAD1 | PROTAC Degrader | Preferentially EP300 | N/A | Induces EP300 degradation as early as 16 hours.[7] | N/A | Suppresses EP300 and H3K27ac; induces apoptosis in neuroblastoma cells.[7][8][9] |
| CBPD-409 | PROTAC Degrader | CBP, p300 | N/A | 0.2-0.4 nM in prostate cancer cells.[10][11] | >95% | More potent than this compound in inhibiting prostate cancer cell growth; complete loss of H2BNTac and H3K27ac at AR enhancers.[12] |
Head-to-Head Comparison: this compound vs. CBPD-409 in Prostate Cancer
A study directly comparing this compound with the this compound-based PROTAC degrader, CBPD-409, in androgen receptor-positive (AR+) prostate cancer cells revealed the superior efficacy of the degrader.
-
Histone Acetylation: While both compounds reduced H3K27ac, CBPD-409 led to a more profound and complete loss of both H3K27ac and H2B N-terminal acetylation (H2BNTac) at AR enhancers.[12] this compound showed only a modest impact on H2BNTac.
-
Gene Expression: CBPD-409 resulted in a stronger suppression of p300/CBP-dependent oncogenic gene programs compared to this compound.[13]
-
Cytotoxicity: CBPD-409 exhibited significantly greater cytotoxicity in AR-positive prostate cancer cell lines (IC50 range: 2-11 nM) compared to this compound (IC50 range: 650-1900 nM).
-
In Vivo Efficacy: Orally administered CBPD-409 demonstrated potent tumor growth inhibition in preclinical models of castration-resistant prostate cancer, outperforming this compound.[11][13]
Experimental Methodologies
The following are summaries of the key experimental protocols used to characterize this compound and CBP/p300 PROTAC degraders.
Biochemical Bromodomain Binding Assays (e.g., TR-FRET)
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the binding affinity of a compound to a target protein.
-
Protocol Outline:
-
Recombinant His-tagged bromodomains of CBP or p300 are incubated with a biotinylated small-molecule ligand that binds to the bromodomain.
-
A europium-labeled anti-His antibody (donor) and streptavidin-labeled allophycocyanin (acceptor) are added. Binding of the biotinylated ligand to the His-tagged bromodomain brings the donor and acceptor into proximity, generating a FRET signal.
-
Test compounds like this compound are added in increasing concentrations. Competition for binding to the bromodomain disrupts the FRET signal.
-
The IC50 value is calculated from the dose-response curve.[14]
-
Western Blotting for Protein Degradation
-
Principle: Western blotting is used to detect and quantify the amount of a specific protein in a cell lysate.
-
Protocol Outline:
-
Cancer cell lines (e.g., MM1S for dCBP-1, Kelly for JQAD1, VCaP for CBPD-409) are treated with the PROTAC degrader at various concentrations and for different durations.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for CBP, p300, and a loading control (e.g., actin).
-
HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensity is quantified to determine the extent of protein degradation (DC50 and Dmax).[3][7][12]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Principle: ChIP-seq is used to map the genome-wide localization of histone modifications or protein binding.
-
Protocol Outline:
-
Cells are treated with the compound of interest (e.g., this compound or CBPD-409).
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Chromatin is sheared into smaller fragments.
-
An antibody specific for the target of interest (e.g., H3K27ac) is used to immunoprecipitate the corresponding chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is sequenced, and the reads are mapped to the genome to identify regions of enrichment.[12]
-
Cell Viability Assays (e.g., CellTiter-Glo)
-
Principle: The CellTiter-Glo assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol Outline:
-
Cancer cells are seeded in multi-well plates and treated with a dilution series of the compound.
-
After a specified incubation period (e.g., 6 days for this compound), the CellTiter-Glo reagent is added to the wells.
-
The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader, and the IC50 value for cell growth inhibition is determined.[14]
-
Conclusion
Both this compound and PROTAC degraders are valuable tools for targeting the oncogenic functions of CBP/p300. This compound, as a potent and selective bromodomain inhibitor, has been instrumental in elucidating the role of this domain in cancer. However, the advent of PROTAC technology offers a more complete and potent mechanism of action by inducing the degradation of the entire CBP/p300 protein.
Experimental data, particularly from direct comparative studies, suggest that PROTAC degraders like CBPD-409 can achieve a more profound and sustained suppression of CBP/p300-dependent oncogenic pathways, leading to superior anti-tumor activity both in vitro and in vivo. The ability of PROTACs to overcome potential resistance mechanisms associated with inhibitor-based therapies further highlights their therapeutic promise. As research progresses, the choice between an inhibitor and a degrader will depend on the specific biological context, the desired therapeutic window, and the potential for on-target toxicities. This guide provides a foundational comparison to aid researchers in navigating these important considerations in the development of novel epigenetic therapies.
References
- 1. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of CBPD-409 as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of GNE-049: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like GNE-049, a potent and selective CBP inhibitor, are paramount to ensuring laboratory safety and environmental protection.[1][2][3][4] While specific institutional guidelines should always be followed, this document provides a comprehensive overview of the essential procedures for the proper disposal of this compound, based on its chemical properties and standard laboratory safety protocols.
Core Properties and Handling of this compound
This compound is a synthetic organic small molecule designed as a highly potent and selective inhibitor of the CREB-binding protein (CBP).[1][3][5] Understanding its physical and chemical characteristics is the first step toward safe handling and disposal.
Data Presentation: this compound Properties and Storage
| Property | Value | Source |
| Molecular Formula | C27H32F2N6O2 | [2] |
| Molecular Weight | 510.58 | [1][2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [2] |
| Sparingly soluble in Ethanol (3 mg/mL) | [2] | |
| Insoluble in water | [2] | |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | [2] |
Experimental Protocols: Preparation of this compound Stock Solutions
Proper preparation of stock solutions is crucial for experimental accuracy and safety. The following are typical protocols for dissolving this compound.
Protocol 1: High-Concentration Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for in vitro assays.
-
Materials: this compound powder, fresh, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh DMSO to achieve the target concentration (e.g., up to 100 mg/mL).[2]
-
Vortex or sonicate the solution until the this compound is completely dissolved.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][2]
-
Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][3]
-
Protocol 2: Formulation for In Vivo Studies
-
Objective: To prepare a this compound formulation suitable for oral administration in animal models.
-
Materials: this compound powder, 0.5% (w/v) methylcellulose (B11928114), 0.2% (w/v) Tween 80 in water.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution consisting of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Suspend the this compound powder in the vehicle solution.
-
Mix thoroughly to ensure a uniform suspension before administration.[6]
-
This compound Disposal Workflow
The proper disposal of this compound and its associated waste is a critical final step in the experimental workflow. The following diagram outlines the logical relationship for the disposal procedure.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Decontamination:
-
All surfaces and equipment contaminated with this compound should be decontaminated using an appropriate solvent (e.g., 70% ethanol), followed by a general laboratory disinfectant.
-
Personal Protective Equipment (PPE) such as gloves, lab coats, and safety glasses should be worn at all times during handling and disposal.
-
-
Waste Segregation:
-
Solid Waste: Unused this compound powder and any materials contaminated with it (e.g., weighing paper, contaminated gloves, and plasticware) should be collected in a designated, clearly labeled solid chemical waste container.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions in DMSO and experimental media, should be collected in a labeled, leak-proof liquid chemical waste container. Do not pour this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be placed in a designated sharps container for chemical waste.
-
-
Final Disposal:
-
All waste streams containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste by a licensed hazardous waste management company.
-
Ensure all waste containers are properly sealed and labeled with the contents, including the name "this compound" and any solvents present.
-
By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, fostering a safe and compliant laboratory environment.
References
- 1. This compound | CBP inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. aacrjournals.org [aacrjournals.org]
Essential Safety and Logistical Information for Handling Gne-049
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Gne-049, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental impact.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of this compound, a multi-layered approach to personal protection and engineering controls is mandatory. The following table summarizes the required PPE and recommended engineering controls.
| Control Type | Item | Specification/Protocol |
| Engineering Controls | Ventilated Enclosure | All handling of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood. |
| Closed Systems | Use closed systems for weighing and transferring the compound whenever feasible to minimize dust generation. | |
| Personal Protective Equipment (PPE) | Respiratory Protection | For handling powder, a NIOSH-approved respirator (e.g., N95 or higher) is required. |
| Hand Protection | Double gloving with nitrile gloves is mandatory. Change the outer glove immediately upon contamination. | |
| Eye Protection | Chemical splash goggles are required. A face shield should be worn over goggles for additional protection. | |
| Body Protection | A disposable, dedicated lab coat or coveralls should be worn over personal clothing. | |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area. |
Safe Handling and Operational Plan
Preparation and Weighing of this compound Powder:
-
Restricted Access: Designate a specific area within the laboratory for handling this compound. Access should be restricted to trained personnel only.
-
Pre-Handling Check: Before handling, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing:
-
Perform all weighing operations within a ventilated enclosure.
-
Use anti-static weighing paper or a container to prevent powder dispersal.
-
Handle the powder gently to minimize dust formation.
-
-
Documentation: Record the amount of this compound weighed and the date of use in a dedicated logbook.
Solution Preparation (this compound in DMSO):
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for experimental use.
-
Solvent Handling: Handle DMSO within a chemical fume hood, wearing appropriate PPE.
-
Dissolving this compound:
-
Slowly add the DMSO to the vial containing the this compound powder to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in clearly labeled, sealed containers.
First Aid and Emergency Procedures
| Situation | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and puncture-resistant container. Dispose of as hazardous chemical waste through a licensed disposal company, preferably via high-temperature incineration. |
| Liquid Waste (this compound in DMSO) | Collect in a labeled, sealed, and appropriate solvent waste container. Dispose of with other organic solvent waste through the institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of as solid hazardous waste in a designated container. |
| Contaminated PPE | Dispose of all used PPE (gloves, lab coats, etc.) as hazardous waste. |
Mechanism of Action: this compound Signaling Pathway
This compound is a potent and selective inhibitor of the bromodomains of the transcriptional co-activators CBP and p300. By binding to these bromodomains, this compound prevents their interaction with acetylated histones, which is a critical step in the activation of gene transcription. This leads to the suppression of target gene expression, such as those regulated by the androgen receptor (AR), which are crucial for the growth of certain cancer cells.
Caption: Mechanism of action of this compound in suppressing androgen receptor signaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
